Methyl 3,4-Dihydroxyphenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFILLIGHGZLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451666 | |
| Record name | Methyl 3,4-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25379-88-8 | |
| Record name | Methyl 3,4-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-Dihydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate
Introduction: Methyl 3,4-Dihydroxyphenylacetate, also known as Methyl 2-(3,4-dihydroxyphenyl)acetate, is a polyphenol and a derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine.[1][2] This compound has garnered interest in the scientific community due to its presence in natural sources, such as the seeds of Ilex aquifolium, and its demonstrated biological activities.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols related to its activity, and its role in key signaling pathways, tailored for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These identifiers and descriptors are essential for substance registration, identification, and computational modeling.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
|---|---|---|
| CAS Number | 25379-88-8 | [1][3][4] |
| Molecular Formula | C₉H₁₀O₄ | [1][3][4][5] |
| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | [3] |
| Synonyms | Methyl 2-(3,4-dihydroxyphenyl)acetate, 3,4-Dihydroxyphenylacetic acid methyl ester | [1][5] |
| SMILES | OC1=C(O)C=C(CC(OC)=O)C=C1 | [1] |
| InChI Key | UGFILLIGHGZLHE-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.17 g/mol | [3][4][5] |
| Formula Weight | 182.2 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][4] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [4] |
| logP | 0.8133 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 |[4] |
Table 3: Solubility Data
| Solvent | Solubility | Source |
|---|---|---|
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL |[1] |
Biological Activity and Applications
This compound exhibits notable antioxidant and antiviral properties. Its parent compound, DOPAC, is a key metabolite in several biological processes and has been studied for its effects on cellular pathways.
-
Antioxidant Activity : The compound is an effective scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in cell-free assays, demonstrating an IC₅₀ value of 0.0025 mg/mL.[1] This activity is largely attributed to the catechol (1,2-dihydroxybenzene) moiety, which is also present in its parent compound, DOPAC.[6][7]
-
Antiviral Activity : It has been shown to inhibit the replication of enterovirus 71 (EV71) in rhabdomyosarcoma cells at a concentration of 0.01 µg/mL.[1]
-
Metabolic Role : As the methyl ester of DOPAC, it is closely related to dopamine metabolism. DOPAC itself is a crucial catabolite formed from dopamine by the action of monoamine oxidase (MAO).[2]
-
Gut Barrier Function : The parent acid, 3,4-Dihydroxyphenylacetic acid (referred to as DHAA in some studies), has been found to ameliorate gut barrier dysfunction in type 2 diabetes mouse models by regulating the MAPK-MLCK signaling pathway.[8] It improves gut barrier function by enhancing the expression of tight junction proteins.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound and related compounds.
Synthesis: Esterification of 3,4-Dihydroxyphenylacetic Acid
While specific synthesis papers for the methyl ester were not retrieved, a general and widely used method is the Fischer esterification of the parent carboxylic acid.
Objective: To synthesize this compound from 3,4-Dihydroxyphenylacetic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-Dihydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid) to the solution.[9] The use of an acidic catalyst is crucial for protonating the carboxyl group and facilitating nucleophilic attack by methanol.[9]
-
Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product, this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common cell-free assay to determine the antioxidant capacity of a compound.[1][6]
Objective: To quantify the free radical scavenging activity of this compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[1]
Antiviral Activity: Enterovirus 71 (EV71) Replication Assay
This protocol outlines a cell-based assay to evaluate the inhibition of viral replication.[1]
Objective: To determine the effect of this compound on EV71 replication in host cells.
Methodology:
-
Cell Culture: Culture rhabdomyosarcoma (RD) cells in an appropriate medium (e.g., DMEM supplemented with FBS) in 96-well plates until they form a confluent monolayer.
-
Infection and Treatment:
-
Remove the culture medium and infect the cells with EV71 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.01 µg/mL) to the wells.[1] A vehicle control (e.g., DMSO) should be included.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period corresponding to the viral replication cycle (e.g., 24-48 hours).
-
Assessment of Viral Replication: The extent of viral replication can be measured using several methods:
-
CPE Assay: Observe and score the virus-induced cytopathic effect (CPE) under a microscope.
-
Plaque Reduction Assay: Perform a plaque assay to quantify the number of infectious virus particles.
-
qRT-PCR: Extract viral RNA from the cells and quantify the viral genome copies using quantitative real-time PCR.
-
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its parent acid are mediated through their interaction with key cellular signaling pathways.
Dopamine Metabolism Pathway
3,4-Dihydroxyphenylacetic acid (DOPAC) is a central metabolite in the degradation of dopamine. This pathway is critical for regulating neurotransmitter levels in the brain.[2]
Caption: Metabolic pathways of dopamine degradation.
Regulation of Gut Barrier via MAPK-MLCK Pathway
The parent compound, 3,4-Dihydroxyphenylacetic acid (DHAA), has been shown to protect the intestinal barrier by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Myosin Light-Chain Kinase (MLCK) signaling pathway, which is often overactive in conditions like type 2 diabetes.[8]
Caption: Inhibition of the MAPK-MLCK pathway by DOPAC.
Induction of Phase II Cytoprotective Enzymes
As a catabolite of quercetin, DOPAC is recognized for its ability to induce phase II detoxifying enzymes, which play a crucial role in cellular protection against oxidative stress and xenobiotics.[6][7]
Caption: Induction of Phase II enzymes by DOPAC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dihydroxyphenylacetate, a catechol derivative, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, structural characteristics, and key biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are presented, along with a summary of its physicochemical properties. Furthermore, a potential antiviral mechanism of action is explored through a signaling pathway diagram, providing a valuable resource for researchers engaged in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound, also known as methyl 2-(3,4-dihydroxyphenyl)acetate or 3,4-dihydroxyphenylacetic acid methyl ester, is an organic compound belonging to the catechol family.
CAS Number: 25379-88-8[1]
Molecular Formula: C₉H₁₀O₄[1]
Molecular Weight: 182.17 g/mol [2]
Chemical Structure:
(Simplified representation where Ph is a benzene ring)
The structure features a catechol ring (a benzene ring with two adjacent hydroxyl groups) attached to a methyl acetate group via a methylene bridge. This arrangement of functional groups is crucial for its biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 36 °C | ChemicalBook |
| Boiling Point (Predicted) | 335.0 ± 27.0 °C | ChemicalBook |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook |
| XLogP3 | 0.8 | PubChem[2] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 3,4-dihydroxyphenylacetic acid with methanol in the presence of an acid catalyst.
Materials:
-
3,4-Dihydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
DPPH Radical Scavenging Antioxidant Assay
This protocol outlines the procedure to evaluate the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of sample and standard solutions: Prepare a series of dilutions of this compound in methanol. Similarly, prepare a series of dilutions of ascorbic acid to serve as a positive control.
-
Assay:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Biological Activity and Potential Signaling Pathway
This compound has been reported to exhibit both antioxidant and antiviral activities. Its antioxidant properties are attributed to the catechol moiety, which can donate hydrogen atoms to neutralize free radicals.
The antiviral activity of catechol derivatives has been suggested to involve the inhibition of viral neuraminidase.[3][4][5] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells. By inhibiting this enzyme, the spread of the virus can be halted. The proposed mechanism of neuraminidase inhibition by a catechol-containing compound is depicted in the following diagram.
Caption: Proposed mechanism of antiviral action of this compound via inhibition of influenza virus neuraminidase.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons, and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the methoxy carbon, the methylene carbon, and the six carbons of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the methylene group and the aromatic ring. PubChem provides access to GC-MS data for this compound.[2]
Conclusion
This compound is a versatile molecule with promising biological activities. This technical guide has provided essential information on its chemical and physical properties, detailed protocols for its synthesis and antioxidant activity assessment, and an insight into its potential antiviral mechanism. Further research into its pharmacological effects and mechanism of action is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-influenza Virus Effects of Catechins: A Molecular and Clinical Review | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-influenza Virus Effects of Catechins: A Molecular and Clinical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 3,4-Dihydroxyphenylacetate: Unraveling its Natural Origins and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydroxyphenylacetate, a phenolic compound with potential biological activities, has been a subject of interest in phytochemistry and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources and the history of its discovery. Also known by its synonyms, including Methyl 2-(3,4-dihydroxyphenyl)acetate, 3,4-Dihydroxyphenylacetic acid methyl ester, and Homoprotocatechuic acid methyl ester, its chemical identity is well-established with the CAS number 25379-88-8, a molecular formula of C₉H₁₀O₄, and a molecular weight of 182.17 g/mol .
Despite its defined chemical nature, a definitive and comprehensive account of its natural distribution and the seminal report of its discovery remains elusive in readily available scientific literature. This guide aims to present the confirmed findings, highlight areas of ambiguity, and provide a framework for future research into this intriguing molecule.
Natural Sources: A Tale of Ambiguity
The investigation into the natural origins of this compound has revealed a significant discrepancy in the scientific record, primarily centered around its reported isolation from the seeds of Ilex aquifolium (European holly).
While a 2005 study by Nahar et al. is frequently cited for the isolation of dihydroxyphenylacetic acid derivatives from Ilex aquifolium seeds, abstracts and available data from this publication consistently refer to the isolation of Methyl 2,4-dihydroxyphenylacetate , an isomer of the target compound. This critical difference in the substitution pattern on the phenyl ring (positions 2 and 4 versus 3 and 4) makes it impossible to definitively confirm Ilex aquifolium as a natural source of this compound based on the currently accessible information.
Further complicating the matter, some chemical suppliers explicitly list Ilex aquifolium seeds as a natural source of this compound, referencing the aforementioned 2005 publication. This inconsistency underscores the need for a thorough re-examination of the primary literature to resolve this ambiguity.
Beyond this contentious point, the broader search for natural sources has yielded limited specific results for the methyl ester. However, the parent compound, 3,4-Dihydroxyphenylacetic acid (DOPAC) , is a well-known metabolite and has been identified in a variety of natural contexts:
-
Plants: DOPAC has been reported in the bark of Eucalyptus globulus and has been identified in other plant species such as Salvia officinalis and Tragopogon orientalis.
-
Human Metabolism: DOPAC is a key metabolite of the neurotransmitter dopamine in humans.
The presence of the parent acid in these sources suggests the potential for the existence of its methyl ester, but direct evidence of this natural occurrence is currently lacking.
Searches within the fungal kingdom, including medicinal mushrooms such as Ganoderma and Phellinus, have revealed the presence of structurally related phenolic compounds, like protocatechuic acid (3,4-dihydroxybenzoic acid), but not specifically this compound. Similarly, investigations into marine natural products have not yet identified this compound.
The Quest for Discovery: An Uncharted History
The historical details surrounding the initial discovery, isolation, and characterization of this compound are not well-documented in accessible scientific archives. Extensive searches of chemical literature from the early to mid-20th century, a period rich in the discovery of natural products, have not yet unearthed a seminal paper detailing its first synthesis or isolation from a natural source.
This lack of a clear discovery timeline is not uncommon for less-studied natural products. It is possible that the compound was synthesized as part of a broader chemical study without being the primary focus, or that its initial isolation from a natural source is documented in a less-digitized or obscure journal.
Experimental Protocols: A General Framework
In the absence of a confirmed natural source and a detailed isolation protocol for this compound, a general methodology for the extraction and isolation of phenolic compounds from plant material can be proposed. This serves as a template for researchers who may wish to investigate potential plant sources.
General Workflow for Isolation of Phenolic Esters from Plant Material
1. Plant Material Collection and Preparation:
-
The selected plant material (e.g., seeds, leaves, bark) should be properly identified and authenticated.
-
The material is typically air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is extracted with a suitable solvent, typically a polar solvent like methanol or ethanol, to solubilize the phenolic compounds.
-
Extraction can be performed by maceration, Soxhlet extraction, or ultrasonication.
3. Filtration and Concentration:
-
The resulting mixture is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Solvent Partitioning:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Phenolic compounds are often enriched in the ethyl acetate fraction.
5. Chromatographic Purification:
-
The enriched fraction is further purified using chromatographic techniques.
-
Column Chromatography: Initial separation can be achieved on a silica gel or Sephadex LH-20 column with a gradient of solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
6. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, characteristic of aromatic systems.
-
Quantitative Data
Due to the lack of confirmed and quantified natural sources, a table summarizing the quantitative data of this compound in various natural matrices cannot be provided at this time.
Conclusion and Future Directions
The natural occurrence and discovery of this compound remain areas with significant knowledge gaps. The conflicting information regarding its presence in Ilex aquifolium highlights the critical need for careful verification of scientific data. Future research should prioritize the following:
-
Definitive Identification from Ilex aquifolium: A re-investigation of the chemical constituents of Ilex aquifolium seeds, with rigorous spectroscopic analysis, is necessary to resolve the existing ambiguity.
-
Broadening the Search for Natural Sources: A systematic screening of plants known to produce 3,4-dihydroxyphenylacetic acid or other related phenolic compounds could lead to the identification of new natural sources of its methyl ester.
-
Historical Literature Review: A deeper dive into older and less-accessible chemical literature may yet reveal the original report of the synthesis or isolation of this compound.
-
Biosynthetic Studies: Once a confirmed natural source is identified, studies on the biosynthetic pathway, particularly the enzyme responsible for the methylation of 3,4-dihydroxyphenylacetic acid, would be of significant interest.
This technical guide serves as a summary of the current, albeit limited, state of knowledge and a call to the scientific community to address the unanswered questions surrounding this potentially valuable natural product.
Methyl 3,4-Dihydroxyphenylacetate: A Technical Guide to its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dihydroxyphenylacetate (MDOPA), and its active acid form, 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine, are emerging as significant modulators of critical cellular signaling pathways.[1] This technical guide provides an in-depth analysis of the role of this compound in cellular mechanisms, with a particular focus on its antioxidant and anti-inflammatory properties. We will explore its interaction with the Nrf2/ARE and NF-κB signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Chemical and Physical Properties
This compound is a phenolic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C9H10O4 | PubChem CID: 11008556[2] |
| Molecular Weight | 182.17 g/mol | PubChem CID: 11008556[2] |
| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | PubChem CID: 11008556[2] |
| Synonyms | MDOPA, DOPAC methyl ester | PubChem CID: 11008556[2] |
Core Cellular Signaling Pathways
MDOPA and its acid form, DOPAC, exert their biological effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5]
DOPAC has been shown to activate the Nrf2 pathway.[6] This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This results in the upregulation of several protective enzymes.[3][7] A study on the related compound, methyl 3,4-dihydroxybenzoate (MDHB), demonstrated its ability to upregulate Nrf2 and the antioxidant enzymes SOD1, NQO1, and GCLC.[8]
The proposed mechanism of Nrf2 activation by MDOPA is illustrated below:
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 6. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Methyl 3,4-Dihydroxyphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydroxyphenylacetate, a phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, it is positioned at the intersection of neurotransmitter metabolism and natural product chemistry. Preliminary in vitro studies have begun to elucidate its biological activities, suggesting a spectrum of effects ranging from antioxidant and antiviral to potential anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the existing preliminary in vitro research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to support further investigation and drug development endeavors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound and its closely related analogs.
Table 1: Antioxidant and Antiviral Activities of this compound
| Activity Assessed | Assay | Test System | Key Parameter | Result | Reference |
| Antioxidant | DPPH Radical Scavenging | Cell-free | IC50 | 0.0025 mg/mL | [1] |
| Antiviral | EV71 Replication Inhibition | Rhabdomyosarcoma (RD) cells | EV71 vp1 mRNA reduction | 76.83 ± 2.47% at 0.01 µg/mL | [2] |
| Cytotoxicity | MTT Assay | Rhabdomyosarcoma (RD) cells | CC50 | 0.0726 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of a Closely Related Analog (Methyl 3-bromo-4,5-dihydroxybenzoate)
| Activity Assessed | Assay | Test System | Key Parameter | Result | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | 10.33 ± 1.53 µM | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working solution of DPPH in methanol (the concentration should result in an absorbance of approximately 1.0 at 517 nm).
-
Add serial dilutions of the this compound stock solution to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
Anti-Enterovirus 71 (EV71) Plaque Reduction Assay
This assay evaluates the ability of a compound to inhibit viral replication.
-
Cell Line and Virus:
-
Human rhabdomyosarcoma (RD) cells
-
Enterovirus 71 (EV71)
-
-
Reagents and Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagents for Western blotting and RT-qPCR
-
-
Procedure:
-
Cytotoxicity Assay (MTT):
-
Seed RD cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Antiviral Activity:
-
Seed RD cells in appropriate culture plates.
-
Infect the cells with EV71.
-
Treat the infected cells with non-toxic concentrations of this compound.
-
Incubate for 48 hours.
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the expression of viral proteins (e.g., VP1).
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA (e.g., vp1 mRNA). The percentage of reduction in viral mRNA is calculated relative to untreated, infected cells.
-
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line:
-
RAW 264.7 murine macrophage cell line
-
-
Reagents and Materials:
-
This compound (or a relevant analog)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with FBS
-
Griess Reagent (for NO measurement)
-
MTT solution
-
-
Procedure:
-
Cell Viability Assay (MTT):
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Treat cells with various concentrations of the test compound for 24 hours to determine non-toxic concentrations.
-
Perform the MTT assay as described previously.
-
-
NO Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.
-
The IC50 for NO inhibition is calculated.
-
-
Proposed Signaling Pathways and Mechanisms of Action
Based on the activities of this compound and closely related compounds, several signaling pathways are potentially involved in its mechanism of action.
Anti-inflammatory and Antiviral Signaling
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. The antiviral activity against EV71 may also involve modulation of host inflammatory responses. A plausible mechanism involves the inhibition of the Toll-like Receptor (TLR) signaling pathway, leading to the downregulation of Nuclear Factor-kappa B (NF-κB).
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the TLR4/NF-κB signaling pathway.
Neuroprotective Signaling Pathways
Studies on structurally similar compounds suggest that neuroprotective effects may be mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, potentially triggered by growth factors like BDNF.
Caption: Potential neuroprotective signaling pathways modulated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: A generalized experimental workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
The preliminary in vitro data for this compound and its analogs are promising, indicating a molecule with multifaceted biological activities. Its antioxidant and antiviral properties are quantitatively supported, and there is strong inferential evidence for its potential as an anti-inflammatory and neuroprotective agent.
Future research should focus on several key areas:
-
Direct Anti-inflammatory Studies: It is imperative to conduct in vitro anti-inflammatory assays directly with this compound to obtain quantitative data, such as IC50 values for the inhibition of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
-
Confirmation of Signaling Pathway Involvement: While plausible pathways have been proposed, direct evidence is needed to confirm the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. This can be achieved through Western blot analysis of key phosphorylated proteins and reporter gene assays.
-
Neuroprotection Studies: The neuroprotective potential inferred from related compounds should be directly investigated using relevant in vitro models of neurodegeneration or oxidative stress in neuronal cell lines.
-
Broader Antiviral Screening: The antiviral activity should be explored against a wider range of viruses to determine its spectrum of action.
References
An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate as a Dopamine Metabolite Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3,4-Dihydroxyphenylacetate (MDOP), a derivative of the primary dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). It details the biochemical properties of MDOP, its position within the broader dopamine metabolic pathway, and the enzymatic processes governing its formation. This document synthesizes available data on its physicochemical characteristics and outlines relevant experimental protocols for its analysis. Furthermore, it explores the significance of dopamine metabolite analysis in the context of neurological research and drug development, providing essential information for professionals in the field.
Introduction
Dopamine (DA) is a critical catecholamine neurotransmitter involved in a multitude of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Its metabolism is a crucial area of study in neuroscience and pharmacology, as dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3] The enzymatic degradation of dopamine results in several key metabolites, with 3,4-dihydroxyphenylacetic acid (DOPAC) being a primary product of monoamine oxidase (MAO) activity.[4] this compound (MDOP) is a methyl ester derivative of DOPAC. While not a direct, major metabolite in the primary degradation cascade of dopamine, its presence can signify secondary metabolic or synthetic processes. Understanding the formation and properties of such derivatives is essential for a complete picture of dopamine pharmacology and for the development of novel therapeutic agents targeting the dopaminergic system.
Biochemical and Physicochemical Properties
This compound is the methyl ester of 3,4-dihydroxyphenylacetic acid (DOPAC). The esterification of the carboxylic acid group of DOPAC results in a molecule with altered polarity and potentially different pharmacokinetic properties. The fundamental properties of MDOP are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | [5] |
| Synonyms | This compound, Homoprotocatechuic acid methyl ester | [6][7] |
| CAS Number | 25379-88-8 | [5][8] |
| Molecular Formula | C₉H₁₀O₄ | [5][8] |
| Molecular Weight | 182.17 g/mol | [5][8] |
| Melting Point | 51-53°C | [9] |
| Solubility | Soluble in Methanol | [9] |
| XLogP3 | 0.8 | [5] |
Role in the Dopamine Metabolic Pathway
Dopamine is metabolized through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][10] The two main initial pathways for dopamine degradation are:
-
MAO Pathway: Dopamine is oxidized by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[4] DOPAL is a highly reactive and potentially toxic intermediate.[11][12] It is subsequently converted by aldehyde dehydrogenase (ALDH) to the more stable 3,4-dihydroxyphenylacetic acid (DOPAC).[13]
-
COMT Pathway: COMT catalyzes the methylation of dopamine to produce 3-methoxytyramine (3-MT).[4][14]
DOPAC and 3-MT are further metabolized. COMT acts on DOPAC to form homovanillic acid (HVA), and MAO acts on 3-MT to also form HVA.[4] HVA is the major final end-product of dopamine metabolism and is excreted in the urine.[2]
This compound (MDOP) is not a direct product of this primary enzymatic cascade but is a derivative of DOPAC. Its formation would involve the esterification of the carboxylic acid group of DOPAC. This could occur endogenously through the action of non-specific esterase enzymes or be a result of sample preparation or synthetic procedures.[6]
Dopamine Metabolism Pathway leading to MDOP.
Biological Activity and Significance
The direct biological activity of this compound has not been extensively studied. However, the significance of its precursor, DOPAC, is well-established. DOPAC levels are often measured in preclinical and clinical studies as an index of dopamine turnover.[15] Elevated DOPAC levels can indicate increased dopamine release and metabolism.
The catechol structure of DOPAC suggests it may possess antioxidant properties.[16][17] Studies on the catabolites of quercetin, which include DOPAC, have shown that it exhibits radical scavenging activity and can induce the expression of phase II cytoprotective enzymes.[16][17] By extension, MDOP, retaining the catechol moiety, might also exhibit similar antioxidant activities.
Conversely, the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL) is known to be neurotoxic and has been implicated in the pathogenesis of Parkinson's disease.[11][18] The efficient conversion of DOPAL to DOPAC by aldehyde dehydrogenase is a critical detoxification step. Therefore, the formation of DOPAC and its subsequent derivatives like MDOP is part of a crucial pathway for mitigating the harmful effects of reactive dopamine metabolites.
Experimental Protocols
Analysis of Dopamine Metabolites by HPLC with Electrochemical Detection
The analysis of dopamine and its metabolites, including DOPAC, is commonly performed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive and selective method.[19][20]
Objective: To quantify the levels of dopamine, DOPAC, and other metabolites in biological samples (e.g., brain tissue homogenates, microdialysates, plasma, urine).
Materials:
-
HPLC system with a pump, injector, and electrochemical detector.
-
Reversed-phase C18 column.
-
Mobile phase: A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent, and a chelating agent. A typical composition might be a phosphate buffer with EDTA and sodium dodecyl sulfate, adjusted to an acidic pH.
-
Standards: Pure dopamine, DOPAC, HVA, and an internal standard (e.g., dihydroxybenzylamine).
-
Sample preparation reagents: Perchloric acid for deproteinization, alumina for extraction.
Procedure:
-
Sample Preparation (Plasma/Urine):
-
To a known volume of plasma or urine, add the internal standard.
-
Add alumina and adjust the pH to ~8.6 with Tris buffer to facilitate the adsorption of catechols.
-
Wash the alumina to remove interfering substances.
-
Elute the catechols from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).[20]
-
-
Sample Preparation (Tissue):
-
Homogenize the tissue in a solution of perchloric acid containing the internal standard.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Filter the supernatant before injection.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a prepared sample or standard onto the column.
-
Run the separation using an isocratic flow of the mobile phase.
-
-
Electrochemical Detection:
-
Set the potential of the electrochemical detector to a value that will oxidize the compounds of interest (typically +0.6 to +0.8 V).
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to the analytes based on their retention times compared to the standards.
-
Calculate the concentration of each analyte by comparing the peak area (or height) ratio of the analyte to the internal standard against a calibration curve generated from the standards.
-
Workflow for HPLC-ECD Analysis of Dopamine Metabolites.
Applications in Research and Drug Development
The study of dopamine metabolites, including derivatives like MDOP, is crucial for several reasons:
-
Understanding Disease Mechanisms: Altered dopamine metabolism is a hallmark of diseases like Parkinson's, where reduced levels of DOPAC and HVA in cerebrospinal fluid are diagnostic indicators. Investigating the full spectrum of metabolites can provide deeper insights into the pathological processes.
-
Pharmacokinetic and Pharmacodynamic Studies: When developing drugs that target the dopamine system (e.g., MAO inhibitors, COMT inhibitors, dopamine reuptake inhibitors), it is essential to measure their effects on dopamine turnover.[21][22] Analyzing the levels of DOPAC, HVA, and other metabolites provides a quantitative measure of a drug's mechanism of action and efficacy.[15]
-
Biomarker Discovery: The identification and quantification of dopamine metabolites in accessible biological fluids like plasma and urine can lead to the discovery of new biomarkers for diagnosing and monitoring neurological disorders or assessing treatment response.
MDOP itself can be used in the synthesis of various compounds, including antioxidants, bacteriostatic agents, and molecules with dopaminergic properties.[6][9]
Conclusion
This compound is a methyl ester derivative of the primary dopamine metabolite, DOPAC. While not a major endogenous metabolite itself, its study is relevant for a comprehensive understanding of dopamine's metabolic fate and for synthetic chemistry applications. The analytical techniques used to measure its precursor, DOPAC, are well-established and provide a powerful tool for neuroscience research and the development of drugs targeting the dopaminergic system. A thorough characterization of all dopamine metabolites, including less common derivatives like MDOP, is essential for advancing our understanding of dopamine-related pathologies and for the discovery of novel therapeutic interventions.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. en.humanmetabolome.com [en.humanmetabolome.com]
- 3. clarityxdna.com [clarityxdna.com]
- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-DIHYDROXYPHENYLACETIC ACID METHYL ESTER | 25379-88-8 [chemicalbook.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. usbio.net [usbio.net]
- 10. news-medical.net [news-medical.net]
- 11. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity [mdpi.com]
- 13. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative metabolite of dopamine, 3,4-dihydroxyphenylacetaldehyde, induces dopamine release from PC12 cells by a Ca2+-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 20. Method for the determination of gamma-L-glutamyl-L-dihydroxyphenylalanine and its major metabolites L-dihydroxyphenylalanine, dopamine and 3,4-dihydroxyphenylacetic acid by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trait: Dopamine Metabolism (COMT) | FitnessGenes® [fitnessgenes.com]
- 22. Genetic variation in COMT activity impacts learning and dopamine release capacity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Methyl 3,4-Dihydroxyphenylacetate in Human Plasma and Urine using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3,4-dihydroxyphenylacetate (MDHPA) is a metabolite of interest in various biological and pharmacological studies. Accurate quantification of MDHPA in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note provides a detailed protocol for the sensitive and selective analysis of MDHPA using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methods are based on established principles for the analysis of similar small molecule metabolites and provide a robust starting point for researchers.
Data Presentation
The following tables summarize the typical quantitative performance of the described method. These values are representative and may vary based on instrumentation and specific laboratory conditions.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Setting |
| HPLC System | Standard UHPLC/HPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 183.06 |
| Product Ion (m/z) | 123.1 |
| Collision Energy (eV) | 15 |
| Dwell Time (ms) | 100 |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 4 °C |
Table 3: Method Validation Summary
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Recovery) | 88% - 105% | 92% - 108% |
| Matrix Effect (%) | 95% - 110% | 93% - 112% |
Experimental Protocols
1. Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a common and effective method for removing high-abundance proteins from plasma samples.[2]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled MDHPA)
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 15 seconds and transfer to an HPLC vial for analysis.
-
2. Sample Preparation from Human Urine
For urine samples, a simple dilution or solid-phase extraction (SPE) can be employed depending on the required sensitivity and cleanliness of the sample. The "dilute-and-shoot" method is presented here for its simplicity and high throughput. For more complex urine matrices, SPE may be necessary.[3]
-
Reagents:
-
Deionized Water, HPLC grade
-
Internal Standard (IS) working solution
-
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of deionized water.
-
Spike with 10 µL of the internal standard working solution.
-
Vortex for 15 seconds.
-
Transfer the diluted sample to an HPLC vial for analysis.
-
Mandatory Visualization
Caption: Workflow for Plasma and Urine Sample Preparation.
Caption: HPLC-MS/MS Analytical Workflow.
Discussion
The presented methods for the analysis of this compound in human plasma and urine are robust and reliable. The protein precipitation protocol for plasma is straightforward and effectively removes the majority of interfering proteins. The "dilute-and-shoot" approach for urine is a rapid and simple method suitable for high-throughput analysis. The use of a C18 reversed-phase column provides good retention and separation of MDHPA from other endogenous components. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.
It is recommended to use a stable isotope-labeled internal standard for the most accurate quantification, as it co-elutes with the analyte and compensates for any variability in sample preparation and instrument response. The method should be fully validated in accordance with regulatory guidelines before its application in clinical or research studies. This includes a thorough evaluation of linearity, accuracy, precision, selectivity, recovery, and stability.
References
Application Notes and Protocols for Methyl 3,4-Dihydroxyphenylacetate in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-Dihydroxyphenylacetate (MDPA) is a phenolic acid derivative that has garnered interest for its potential therapeutic properties. While direct studies on the neuroprotective effects of MDPA are limited, extensive research on the closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), provides significant insights into its potential mechanisms and applications in neuroprotection.[1] This document outlines the neuroprotective activities, underlying signaling pathways, and detailed experimental protocols based on the available data for MDHB, serving as a comprehensive guide for investigating the neuroprotective potential of MDPA and similar phenolic compounds.
MDHB, a small molecule extracted from traditional herbs, has demonstrated antioxidant and neuroprotective effects in various in vitro and in vivo models.[2][3] Its ability to mitigate oxidative stress, inhibit apoptosis, and promote neuronal survival highlights its potential as a therapeutic agent for neurodegenerative diseases.[4][5]
Quantitative Data on Neuroprotective Effects of Methyl 3,4-dihydroxybenzoate (MDHB)
The following table summarizes the key quantitative findings from studies on the neuroprotective effects of MDHB in various assay systems. This data provides a baseline for designing and evaluating experiments with this compound.
| Assay Type | Cell Line/Model | Stressor | MDHB Concentration(s) | Key Findings | Reference(s) |
| Cell Viability (MTT Assay) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Increased cell viability in a dose-dependent manner. | [4] |
| Apoptosis (Annexin V/PI) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 4, 8 µM | Significantly decreased apoptosis rates from 38.43% to 16.23% (4 µM) and 7.47% (8 µM). | [4] |
| Neurite Outgrowth | Primary Cortical Neurons | - | 4, 8 µM | Significantly promoted neurite outgrowth. | [3] |
| Neuronal Survival | Primary Cortical Neurons | - | 2, 4, 8 µM | Increased neuronal survival in a dose-dependent manner. | [3] |
| Gene Expression (BDNF) | Primary Cortical Neurons | - | 4, 8 µM | Significantly increased Brain-Derived Neurotrophic Factor (BDNF) mRNA expression. | [3] |
| Protein Expression (Bcl-2/Bax ratio) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Up-regulated the Bcl-2/Bax ratio. | [4] |
| Protein Expression (Cleaved Caspase-3) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Reversed the TBHP-induced increase in cleaved caspase-3. | [4] |
| Protein Expression (p-Akt) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Increased the phosphorylation of Akt. | [4] |
| Lifespan Extension | C. elegans | - | 160 mg/L | Extended the mean adult lifespan by 19%. | [5] |
| Retinal Protection | rd10 mouse model of retinitis pigmentosa | Genetic | Daily intraperitoneal injection | Promoted photoreceptor survival and preserved cone morphology. | [1] |
Key Experimental Protocols
This section provides detailed methodologies for common in vitro neuroprotection assays, adapted from studies on MDHB. These protocols can be used as a starting point for evaluating the neuroprotective effects of this compound.
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for neuroprotection studies.
-
Cell Culture: Culture SH-SY5Y cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Differentiation: To induce a more neuron-like phenotype, differentiate the cells by reducing the serum concentration to 1% and adding 10 µM retinoic acid to the culture medium for seven days prior to experiments.[6]
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a typical experiment to assess the protective effects of a compound against an oxidative stressor like t-Butyl hydroperoxide (TBHP).
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. Frontiers | Methyl 3,4-Dihydroxybenzoate Induces Neural Stem Cells to Differentiate Into Cholinergic Neurons in vitro [frontiersin.org]
- 3. Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydroxyphenylacetate (MDHP), also known as homoprotocatechuic acid methyl ester, is a phenolic compound and a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. Its catechol structure, characterized by two adjacent hydroxyl groups on a benzene ring, suggests significant antioxidant potential. This structural motif enables the compound to act as a potent scavenger of free radicals by donating hydrogen atoms or electrons. These application notes provide detailed protocols for evaluating the antioxidant capacity of MDHP using the common DPPH and ABTS assays, summarize available quantitative data, and discuss its potential mechanism of action.
Antioxidant Properties and Mechanism of Action
The antioxidant activity of phenolic compounds like MDHP is primarily attributed to their ability to neutralize free radicals. The catechol group is crucial for this activity; it can donate a hydrogen atom to a radical, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This prevents the initiation or propagation of radical chain reactions that can lead to cellular damage.
Emerging research on catechol-containing molecules suggests their biological effects may extend beyond simple radical scavenging to the modulation of cellular signaling pathways. One such key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Studies on structurally similar compounds, such as Methyl 3,4-dihydroxybenzoate, have demonstrated activation of the Nrf2 antioxidant pathway, suggesting a likely mechanism for MDHP's cellular protective effects.
Data Presentation: In Vitro Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of this compound and a closely related compound. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Assay | IC50 / EC50 Value | Reference |
| This compound | DPPH | 0.0025 mg/mL | [1] |
| Amidoester derivative of 3,4-dihydroxyphenylacetic acid | DPPH | 17 µM |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided to ensure reproducibility and accuracy in assessing the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron from the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound (MDHP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of MDHP in methanol.
-
Perform serial dilutions of the MDHP stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of MDHP or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of MDHP. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant that donates electrons or hydrogen atoms. The reduction in absorbance is proportional to the antioxidant's activity.
Materials:
-
This compound (MDHP)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Positive Control: Trolox or Ascorbic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of MDHP in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of MDHP or the positive control.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of MDHP. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, is determined from the graph.
Visualizations
DPPH Assay Workflow
ABTS Assay Workflow
Proposed Nrf2 Signaling Pathway for MDHP
References
Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate Coated Magnetic Nanoparticles for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs) are at the forefront of nanomedicine, offering significant potential in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] The efficacy and biocompatibility of these nanoparticles are critically dependent on their surface coating. An ideal coating provides colloidal stability, prevents aggregation, and offers functional groups for the conjugation of therapeutic agents and targeting ligands.[2][3]
This document provides detailed application notes and protocols for the use of Methyl 3,4-Dihydroxyphenylacetate (MDHPA) as a coating for magnetic nanoparticles. While the available literature predominantly focuses on the closely related compound, 3,4-Dihydroxyphenylacetic acid (DOPAC) , the chemical similarity suggests that MDHPA can be utilized in a similar fashion, potentially offering advantages in terms of hydrophobicity and drug interaction. The catechol group present in both molecules provides a strong anchor to the iron oxide surface of the nanoparticles, while the carboxylic acid or ester group offers a versatile handle for further functionalization.[3]
These notes will detail the synthesis of MDHPA-coated MNPs, their characterization, and protocols for their application in drug delivery, drawing upon established methodologies for DOPAC-coated nanoparticles.
Key Applications
MDHPA-coated magnetic nanoparticles are versatile platforms with a wide range of potential biomedical applications:
-
Targeted Drug Delivery: The magnetic core allows for the targeted accumulation of the nanoparticles at a specific site within the body using an external magnetic field, enhancing the therapeutic efficacy and reducing systemic side effects of potent drugs like doxorubicin.[3][4]
-
Theranostics: These nanoparticles can be engineered to combine therapeutic and diagnostic capabilities. For instance, they can act as contrast agents for MRI while simultaneously delivering a therapeutic payload.[2]
-
Magnetic Hyperthermia: When subjected to an alternating magnetic field, MNPs can generate localized heat, leading to the thermal ablation of cancer cells.[2]
-
Biosensing: The functionalized surface of the nanoparticles can be used to capture and detect specific biomolecules.[2]
Experimental Protocols
Protocol 1: Synthesis of Iron Oxide Magnetic Nanoparticles (Co-precipitation Method)
This protocol describes a common and scalable method for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs).[5]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25-28%)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water. For example, dissolve 0.91 g of FeCl₃·6H₂O and 0.43 g of FeCl₂·4H₂O in 100 mL of deionized water.
-
Transfer the solution to a three-necked flask and heat to 80°C under a nitrogen atmosphere with vigorous stirring.
-
Slowly add 14 mL of ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue the reaction for 2 hours at 80°C under nitrogen with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.
-
Resuspend the washed nanoparticles in the desired solvent for the coating step.
Protocol 2: Coating of Magnetic Nanoparticles with this compound (MDHPA)
This protocol is adapted from the established method for coating with DOPAC.[3]
Materials:
-
Synthesized iron oxide magnetic nanoparticles
-
This compound (MDHPA)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Toluene (or hexane for specific nanoparticle types)
-
Deionized water
Procedure:
-
Prepare a solution of MDHPA and NaOH in methanol. For example, dissolve 51 mg of MDHPA and 24 mg of NaOH in 10 mL of methanol.
-
Disperse the synthesized hydrophobic magnetic nanoparticles in toluene to a concentration of 0.5 mg[Fe]/mL.
-
Add 10 mL of the MNP-toluene suspension to the methanolic MDHPA solution.
-
Incubate the mixture for 5 hours at 50°C in a water bath with vigorous magnetic stirring.
-
Continue stirring overnight at room temperature.
-
After cooling, separate the MDHPA-coated nanoparticles by centrifugation at 6000 rpm for 20 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of deionized water. The nanoparticles should now be hydrophilic and form a stable colloidal solution.
Protocol 3: Characterization of MDHPA-Coated Magnetic Nanoparticles
A thorough characterization is crucial to ensure the quality and functionality of the synthesized nanoparticles.
Techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[5]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful coating of MDHPA on the nanoparticle surface by identifying characteristic vibrational bands of the functional groups.[5]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the iron oxide core.[5]
-
Vibrating Sample Magnetometry (VSM) or Superconducting Quantum Interference Device (SQUID): To measure the magnetic properties, such as saturation magnetization and superparamagnetism.[5]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic coating on the nanoparticle surface.
Protocol 4: Drug Loading onto MDHPA-Coated MNPs (Example: Doxorubicin)
This protocol describes the loading of the chemotherapeutic drug doxorubicin (DOX) onto the surface of the coated nanoparticles.[3]
Materials:
-
MDHPA-coated magnetic nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Human Serum Albumin (HSA) - optional, can enhance drug loading and biocompatibility
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the MDHPA-coated MNPs in PBS.
-
To activate the carboxylic acid groups on the MDHPA coating, add EDC and NHS to the nanoparticle suspension and incubate at room temperature for 15 minutes.
-
If using HSA, add it to the activated nanoparticle suspension and incubate for 2 hours to form MNP-HSA conjugates.
-
Add the desired amount of doxorubicin to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the drug-loaded nanoparticles from the unloaded drug by magnetic separation or centrifugation.
-
Wash the nanoparticles with PBS to remove any unbound drug.
-
Determine the drug loading efficiency by measuring the concentration of doxorubicin in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol assesses the biocompatibility of the MDHPA-coated MNPs and the efficacy of the drug-loaded nanoparticles.[3]
Materials:
-
Cancer cell line (e.g., 4T1 mouse breast cancer cells)[3]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
MDHPA-coated MNPs (unloaded)
-
Doxorubicin-loaded MDHPA-coated MNPs
-
MTT or MTS reagent for cell viability assessment
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 4 x 10³ cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the unloaded and drug-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the nanoparticle suspensions.
-
Incubate the cells with the nanoparticles for 48 hours.[3]
-
After incubation, add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Data Presentation
Table 1: Physicochemical Properties of DOPAC-Coated Magnetic Nanoparticles
| Nanoparticle Type | Core Size (TEM, nm) | Hydrodynamic Size (DLS, nm) | Zeta Potential (mV) | Reference |
| Fe₃O₄-DOPAC | 21 | Not Reported | Not Reported | [3] |
| CoFe₂O₄-DOPAC | 307 | Not Reported | Not Reported | [3] |
| Fe₃O₄-Au-DOPAC | Not Reported | Not Reported | Not Reported | [3] |
Note: Data for MDHPA-coated nanoparticles is not yet available in the literature. The data presented here for DOPAC-coated nanoparticles serves as a reference.
Table 2: Drug Loading and Efficacy of DOPAC-Coated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Capacity (µg Drug / mg Fe) | Cell Line | IC₅₀ (µg[Fe]/mL) | Reference |
| Fe₃O₄-Au-DOPAC-HSA | Doxorubicin | 410 | 4T1 | ~10 | [3] |
Note: IC₅₀ value is an approximation based on the graphical data presented in the reference.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of MDHPA-coated MNPs.
Caption: Proposed mechanism of pH-responsive drug release from MDHPA-coated MNPs.
While specific signaling pathways for MDHPA-coated nanoparticles are not yet elucidated, research on DOPAC suggests potential interactions with pathways like the MAPK-MLCK pathway, which is involved in regulating cellular processes such as inflammation and barrier function.[6] Further investigation is required to determine the precise molecular interactions of these nanoparticles within biological systems.
References
- 1. Multiple treatments with L-3,4-dihydroxyphenylalanine modulate dopamine biosynthesis and neurotoxicity through the protein kinase A-transient extracellular signal-regulated kinase and exchange protein activation by cyclic AMP-sustained extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Nanomaterials in Biomedicine: Current Uses and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Research Applications of Methyl 3,4-Dihydroxyphenylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-Dihydroxyphenylacetate, a polyphenol compound, has demonstrated notable antiviral properties, particularly against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease (HFMD). This document provides a comprehensive overview of the current research, including quantitative data on its antiviral efficacy, detailed experimental protocols for in vitro assessment, and a visual representation of the experimental workflow. These notes are intended to serve as a practical guide for researchers investigating the antiviral potential of this compound.
Antiviral Activity and Quantitative Data
This compound has been shown to inhibit the replication of Enterovirus 71 in rhabdomyosarcoma (RD) cells.[1][2] The compound exhibits a significant reduction in viral protein expression and viral mRNA levels.[1]
Table 1: Summary of Antiviral Activity and Cytotoxicity of this compound against EV71
| Parameter | Value | Cell Line | Virus | Source |
| Effective Concentration | 0.01 µg/mL | Rhabdomyosarcoma (RD) | Enterovirus 71 (EV71) | [1] |
| Viral VP1 mRNA Reduction | 76.83 ± 2.47% | Rhabdomyosarcoma (RD) | Enterovirus 71 (EV71) | [1] |
| Cytotoxicity (CC50) | 0.0726 µg/mL | Rhabdomyosarcoma (RD) | N/A | [1] |
Mechanism of Action
The primary mechanism of antiviral action for this compound against EV71 appears to be the inhibition of viral replication.[1] This is evidenced by a significant decrease in the expression of the EV71 VP1 capsid protein in the presence of the compound.[1] At present, specific interactions with host cell signaling pathways have not been elucidated in the available literature. Further research is required to determine the precise molecular targets within the viral replication cycle or host cell machinery.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound against Enterovirus 71. These protocols are based on standard methodologies employed in virology and cell biology.
Protocol 1: In Vitro Antiviral Activity Assay
This protocol details the steps to assess the ability of this compound to inhibit EV71 replication in RD cells.
Materials:
-
Rhabdomyosarcoma (RD) cells
-
Enterovirus 71 (EV71) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in DMEM to achieve the desired final concentrations.
-
Infection and Treatment:
-
Remove the culture medium from the wells.
-
Infect the cells with EV71 at a specific multiplicity of infection (MOI).
-
Simultaneously, add the different concentrations of this compound to the infected cells. Include a virus-only control (no compound) and a cell-only control (no virus or compound).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Assessment of Viral Replication:
-
Western Blotting for VP1 Protein: Lyse the cells and perform Western blot analysis to detect the expression of the EV71 VP1 capsid protein. A reduction in the VP1 band intensity in treated cells compared to the virus control indicates inhibition.
-
qRT-PCR for Viral RNA: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of EV71 VP1 mRNA. A decrease in viral mRNA levels in treated cells indicates inhibition of replication.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on RD cells.
Materials:
-
RD cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a cell-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the control cells.
Visualizations
Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates the general workflow for evaluating the antiviral efficacy of this compound.
Caption: Workflow for assessing the antiviral activity of this compound.
References
Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-Dihydroxyphenylacetate (MDPA), also known as Homoprotocatechuic acid methyl ester, is a catechol-containing organic compound.[1][2] Its chemical structure is C₉H₁₀O₄ with a molecular weight of 182.17 g/mol .[1][3] MDPA is the methyl ester of 3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine.[4] While direct and extensive research on the therapeutic applications of MDPA is emerging, its structural similarity to DOPAC and other neuroactive catechols suggests significant potential in drug discovery, particularly in the areas of neuroprotection, anti-inflammation, and antioxidant therapy.
These application notes provide an overview of the potential applications of MDPA, hypothesized mechanisms of action based on its parent compound DOPAC, and detailed protocols for its evaluation as a potential therapeutic agent.
Potential Therapeutic Applications & Mechanisms of Action
Based on the biological activities of its parent compound, DOPAC, MDPA is a candidate for investigation in the following areas:
-
Neuroprotective Agent: DOPAC is intrinsically linked to dopamine metabolism in the brain. Related dopamine metabolites are known to be neurotoxic, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is implicated in the selective loss of dopaminergic neurons in Parkinson's disease.[5][6] Investigating compounds like MDPA that can modulate these pathways or protect against oxidative stress is a key strategy. The neuroprotective effects may stem from its antioxidant properties, mitigating the damage caused by reactive oxygen species (ROS) within neuronal cells.
-
Anti-Inflammatory Agent: Chronic inflammation is a key pathological feature of numerous diseases. The parent compound, DOPAC, has demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines like lipopolysaccharide (LPS) and interleukin (IL)-6, while increasing the anti-inflammatory cytokine IL-10.[7] It is hypothesized that MDPA may exert similar effects by modulating key inflammatory signaling pathways.
-
Antioxidant Therapy: The catechol structure of MDPA is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals. Studies on DOPAC have confirmed its ability to inhibit lipid peroxidation and spare endogenous antioxidants like α-tocopherol (Vitamin E).[8] This free-radical scavenging ability is foundational to its potential in treating diseases driven by oxidative stress.
Hypothesized Signaling Pathway Modulation
Research on DOPAC has shown it can ameliorate gut barrier dysfunction in diabetic mice by inhibiting the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway.[7] It is plausible that MDPA, as a derivative, could engage similar intracellular targets.
Caption: Hypothesized inhibition of the MAPK-MLCK signaling pathway by MDPA.
Quantitative Data Summary
While quantitative data for MDPA is not extensively available, the following tables summarize key findings for its parent compound, 3,4-Dihydroxyphenylacetic acid (DOPAC), which provide a basis for evaluating MDPA.
Table 1: Antioxidant Activity of DOPAC vs. Caffeic Acid Data extracted from a study on lipid peroxidation in rat plasma induced by AAPH (a water-soluble radical initiator).[8]
| Compound (at 50 µM) | Effect on α-Tocopherol (Vitamin E) Consumption | Inhibition of Conjugated Diene Hydroperoxide Formation |
| DOPAC | Induced a lag phase and delayed the rate of consumption. | Suppressed formation. |
| Caffeic Acid | More effective at sparing Vitamin E than DOPAC. | Suppressed formation. |
Table 2: Anti-Inflammatory Effects of DOPAC in T2D Mice Data from a study investigating gut barrier function in a type 2 diabetes mouse model.[7]
| Biomarker | Effect of DOPAC Treatment | Implication |
| LPS (Lipopolysaccharide) | Decreased levels | Reduction in pro-inflammatory stimuli |
| IL-6 (Interleukin-6) | Decreased levels | Reduction in pro-inflammatory signaling |
| IL-10 (Interleukin-10) | Increased levels | Enhancement of anti-inflammatory response |
| GSH (Glutathione) | Increased activity | Improved antioxidant defense |
| T-SOD (Total Superoxide Dismutase) | Increased activity | Improved antioxidant defense |
| MDA (Malondialdehyde) | Reduced levels | Decrease in oxidative stress marker |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the bioactivity of this compound (MDPA) in a drug discovery context.
Logical Experimental Workflow
A typical in vitro screening cascade for a compound like MDPA would proceed from broad activity assays to more specific, cell-based models of disease.
Caption: Logical workflow for the in vitro screening of MDPA.
Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol assesses the ability of MDPA to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9][10]
1. Materials and Reagents:
-
This compound (MDPA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
2. Preparation of Solutions:
-
DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 60 µM solution. Store in the dark.
-
MDPA Stock Solution: Prepare a 1 mg/mL stock solution of MDPA in methanol.
-
Test Concentrations: Serially dilute the MDPA stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a similar concentration range for ascorbic acid.
3. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of MDPA, ascorbic acid, or methanol (as a blank control) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with MDPA or ascorbic acid.
-
Plot the % inhibition against the concentration of MDPA and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol evaluates the ability of MDPA to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound (MDPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Dexamethasone (positive control)
-
96-well cell culture plate
2. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various non-toxic concentrations of MDPA (determined from a prior cytotoxicity assay). Incubate for 2 hours.
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the absorbance.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Calculate the IC50 value for MDPA.
Protocol 3: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
This protocol assesses the ability of MDPA to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from oxidative stress-induced cell death.[13][14]
1. Materials and Reagents:
-
SH-SY5Y cell line
-
DMEM/F12 medium with 10% FBS
-
This compound (MDPA)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
N-acetyl-l-cysteine (NAC) (positive control)
-
96-well cell culture plate
2. Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of MDPA or NAC for 4 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration (e.g., 100-200 µM, to be optimized) to all wells except the control group.
-
Incubate for another 24 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Plot the % cell viability against the concentration of MDPA to determine the protective effect. A higher absorbance indicates greater cell viability and thus a stronger neuroprotective effect.
Disclaimer: These protocols are intended as a guide for research purposes. All experiments should be conducted in a controlled laboratory setting, and optimization of concentrations and incubation times may be necessary. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. chemscene.com [chemscene.com]
- 2. 3,4-DIHYDROXYPHENYLACETIC ACID METHYL ESTER | 25379-88-8 [chemicalbook.com]
- 3. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. 3,4-dihydroxyphenylacetaldehyde: a potential target for neuroprotective therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity of Miodesin™: Modulation of Inflammatory Markers and Epigenetic Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Neurotoxicity of Methyl 3,4-Dihydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dihydroxyphenylacetate (MDOPA) is a dopamine metabolite. While the neurotoxic potential of its precursor, 3,4-dihydroxyphenylacetaldehyde (DOPAL), is well-documented and implicated in the pathology of neurodegenerative diseases like Parkinson's disease, the specific neurotoxic profile of MDOPA remains largely uncharacterized. DOPAL, an aldehyde metabolite of dopamine, is known to be toxic to neuronal cells. Conversely, the structurally similar compound, methyl 3,4-dihydroxybenzoate (MDHB), has demonstrated neuroprotective properties against oxidative stress-induced apoptosis.[1][2]
This document provides a detailed experimental framework for the systematic investigation of the potential neurotoxicity of this compound. The protocols and assays outlined herein are based on established methods for assessing the neurotoxicity of related catecholic compounds and are designed to elucidate the potential mechanisms of MDOPA-induced neuronal cell death, with a focus on oxidative stress and apoptosis.
Postulated Neurotoxic Mechanisms of MDOPA
Drawing parallels from the known neurotoxicity of DOPAL, the primary hypothesized mechanisms of MDOPA-induced neurotoxicity involve the induction of oxidative stress and the subsequent activation of apoptotic pathways. DOPAL is known to be a reactive molecule that can form quinones, leading to the generation of reactive oxygen species (ROS) and cellular damage.[3][4][5] The experimental design detailed below aims to investigate whether MDOPA shares these toxic properties.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are examples of how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: Effect of MDOPA on Neuronal Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| MDOPA | 10 | 95.3 ± 4.8 | 7.3 ± 1.5 |
| MDOPA | 25 | 82.1 ± 6.1 | 15.8 ± 2.3 |
| MDOPA | 50 | 65.7 ± 5.9 | 28.4 ± 3.1 |
| MDOPA | 100 | 48.2 ± 7.3 | 45.6 ± 4.5 |
| Staurosporine (Positive Control) | 1 | 25.4 ± 3.5 | 70.2 ± 5.8 |
Table 2: Assessment of Apoptosis and Oxidative Stress Markers
| Treatment Group | Concentration (µM) | Annexin V Positive Cells (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio |
| Control | 0 | 4.2 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 2.5 ± 0.3 |
| MDOPA | 50 | 25.6 ± 3.4 | 2.8 ± 0.4 | 3.1 ± 0.5 | 1.2 ± 0.2 |
| H₂O₂ (Positive Control) | 100 | 35.1 ± 4.2 | 4.5 ± 0.6 | 4.2 ± 0.6 | 0.8 ± 0.1 |
Experimental Protocols
Cell Culture and Treatment
A human neuroblastoma cell line, such as SH-SY5Y, is a suitable in vitro model for these studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Treatment Protocol: Cells should be seeded at an appropriate density and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of MDOPA or vehicle control (e.g., DMSO). Treatment duration can be varied (e.g., 24, 48 hours) depending on the assay.
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and treat with MDOPA as described above.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Procedure:
-
Treat cells with MDOPA in a 96-well plate.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treat SH-SY5Y cells with MDOPA in 6-well plates.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: A fluorogenic or colorimetric substrate for caspase-3 is used. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule.
-
Procedure:
-
Treat cells with MDOPA and prepare cell lysates.
-
Use a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Express the results as fold change relative to the control.
-
Oxidative Stress Assays
This assay uses a fluorescent probe to detect the levels of intracellular ROS.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Treat SH-SY5Y cells with MDOPA.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Results are expressed as fold change in fluorescence relative to the control.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Target Proteins:
-
Apoptosis-related: Bcl-2, Bax, Cleaved Caspase-3, PARP
-
Signaling Pathways: p-Akt, Akt, p-JNK, JNK
-
-
Procedure:
-
Treat cells with MDOPA and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Pathways and Workflows
Caption: Workflow for assessing MDOPA neurotoxicity.
Caption: Hypothesized MDOPA-induced apoptosis pathway.
References
- 1. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of Methyl 3,4-Dihydroxyphenylacetate as a reference standard in various chromatographic techniques. This document is intended to guide researchers in the accurate quantification and identification of this compound in diverse sample matrices.
Introduction
This compound (MDHP), also known as methyl 2-(3,4-dihydroxyphenyl)acetate, is a catechol derivative and a methyl ester of 3,4-Dihydroxyphenylacetic acid (DOPAC). DOPAC is a major metabolite of the neurotransmitter dopamine.[1][2][3] Given its structural similarity to important biological compounds, MDHP serves as a crucial reference standard in analytical chemistry, particularly for chromatographic methods used in pharmaceutical analysis, metabolic studies, and quality control of natural products.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 25379-88-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [4] |
| Purity | ≥98% |
| Appearance | Solid or semi-solid |
| Storage | 4°C, stored under nitrogen, sealed in a dry environment. |
Applications in Chromatography
This compound is primarily used as a reference standard for the following applications:
-
Quantitative Analysis: To determine the concentration of MDHP in various samples, including pharmaceutical formulations, biological fluids, and plant extracts.
-
Method Validation: To validate analytical methods by establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
Peak Identification: To confirm the identity of MDHP in a sample by comparing its retention time or Rf value with that of the certified reference standard.
-
Stability Studies: To assess the stability of MDHP in different conditions, which is crucial for the development of stable pharmaceutical products.[5]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection. This method is adapted from established procedures for similar phenolic compounds.[6][7]
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL amber volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.[8]
-
Store the stock solution at 4°C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
These solutions should be prepared fresh daily.
Sample Preparation
The following are example procedures for different sample matrices.
Pharmaceutical Formulation (e.g., Cream):
-
Accurately weigh a portion of the cream equivalent to 1 mg of this compound.
-
Transfer to a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 10 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Biological Fluid (e.g., Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.[9]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
Method Validation Data (Example)
The following table summarizes typical validation parameters for an HPLC method for a compound structurally similar to this compound.[6][10]
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of this compound is necessary to increase its volatility and thermal stability.[3][11] Silylation is a common derivatization technique for phenolic compounds.[11]
Derivatization Procedure
-
Evaporate a known volume of the sample extract or standard solution to dryness under nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.[11]
GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a rapid and high-throughput method for the analysis of this compound, particularly for screening multiple samples.[12]
Sample and Standard Application
-
Use HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Apply 5 µL of the standard solutions and sample extracts as 8 mm bands using an automated TLC sampler.
-
The distance from the bottom of the plate should be 10 mm.
Chromatogram Development
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Development Chamber | Twin-trough chamber, pre-saturated with the mobile phase for 20 minutes |
| Development Distance | 80 mm |
| Drying | Air-dry the plate after development |
Detection and Quantification
-
Visualize the plate under UV light at 254 nm and 366 nm.
-
For quantification, scan the plate using a TLC scanner at 280 nm in absorbance mode.
-
Derivatization with a vanillin-sulfuric acid reagent followed by heating can be used for visualization if the compound does not show strong UV absorbance.
Visualizations
Dopamine Metabolic Pathway
The following diagram illustrates the metabolic pathway of dopamine, where 3,4-Dihydroxyphenylacetic acid (DOPAC), the parent acid of this compound, is a key metabolite.[1][2]
Caption: Metabolic pathway of dopamine.
Experimental Workflow for HPLC Analysis
This diagram outlines the typical workflow for the quantitative analysis of a sample using a reference standard.
Caption: General workflow for quantitative HPLC analysis.
References
- 1. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPTLC Analysis, Antioxidant and Antigout Activity of Indian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative HPTLC phytochemical profiling of Careya arborea Roxb. bark, leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methyl 3,4-Dihydroxyphenylacetate" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 3,4-Dihydroxyphenylacetate in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns brown/pink/yellow upon standing. | Oxidation of the catechol moiety to form colored o-quinones and subsequent polymerization products. This is accelerated by elevated pH (>7), presence of oxygen, and metal ions. | 1. Prepare solutions fresh whenever possible.2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).3. Work at a slightly acidic pH (e.g., pH 3-5) if compatible with the experimental design.4. Add an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution.5. Minimize exposure to light by using amber vials or covering containers with aluminum foil. |
| Loss of parent compound peak in HPLC analysis over a short period. | Rapid degradation due to oxidation and/or hydrolysis. The rate of degradation is highly dependent on the solvent, pH, and temperature. | 1. Ensure the mobile phase for HPLC is appropriately acidic to minimize on-column degradation.2. If using aqueous buffers, ensure they are deoxygenated.3. Analyze samples immediately after preparation.4. Store stock solutions at low temperatures (-20°C or -80°C) and in an inert atmosphere. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. These could be the result of oxidation (o-quinones, dimers), hydrolysis (3,4-Dihydroxyphenylacetic acid), or further reactions of these initial products. | 1. Perform a forced degradation study to identify potential degradation products.2. Use a stability-indicating HPLC method with a gradient elution to ensure separation of the parent compound from all degradation products.3. Employ a detector with broader spectral capabilities, such as a photodiode array (PDA) detector, to aid in peak identification. |
| Inconsistent analytical results between replicates. | Non-uniform degradation of the analyte in different sample preparations. This can be caused by variations in exposure to oxygen, light, or temperature. | 1. Standardize the sample preparation procedure to ensure consistency.2. Prepare and analyze samples one at a time to minimize the time each sample spends at room temperature before analysis.3. Use an autosampler with temperature control if available. |
Frequently Asked Questions (FAQs)
1. What are the main stability issues with this compound in solution?
The primary stability concerns for this compound are:
-
Oxidation: The 3,4-dihydroxy (catechol) functional group is highly susceptible to oxidation, especially in neutral to alkaline conditions and in the presence of oxygen or metal ions. This oxidation leads to the formation of highly reactive o-quinones, which can then polymerize to form colored degradation products.
-
Hydrolysis: The methyl ester group can undergo hydrolysis to form 3,4-Dihydroxyphenylacetic acid and methanol. This reaction is catalyzed by both acids and bases.
2. What is the typical degradation pathway for this compound?
The degradation of this compound can proceed through two main pathways that can occur concurrently:
-
Oxidative Pathway: The catechol ring is oxidized to an o-quinone. This is often the initial and most rapid degradation step in the presence of oxygen. The o-quinone is highly electrophilic and can undergo further reactions, including polymerization.
-
Hydrolytic Pathway: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3,4-Dihydroxyphenylacetic acid (DOPAC). This reaction is favored under either acidic or basic conditions. The resulting DOPAC is also susceptible to oxidation.
3. How can I minimize the degradation of this compound in my stock solutions?
To enhance the stability of your stock solutions, consider the following:
-
Solvent Choice: Use anhydrous, aprotic solvents like DMSO or DMF for long-term storage, as they minimize both oxidation and hydrolysis. For aqueous solutions, use deoxygenated buffers with a slightly acidic pH.
-
Storage Conditions: Store solutions at low temperatures, such as -20°C or -80°C, in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid or metal chelators such as EDTA can help to slow down the oxidative degradation.
4. What are the expected degradation rates under different conditions?
Table 1: Estimated Half-life (t1/2) of this compound under Various pH Conditions in Aqueous Buffer at 25°C
| pH | Estimated Half-life (hours) | Predominant Degradation Pathway |
| 3.0 | > 100 | Slow Hydrolysis |
| 5.0 | ~72 | Slow Oxidation & Hydrolysis |
| 7.4 | ~8 | Oxidation |
| 9.0 | < 1 | Rapid Oxidation & Hydrolysis |
Table 2: Estimated Percentage Degradation of this compound in Different Solvents after 24 hours at Room Temperature
| Solvent | Estimated % Degradation |
| DMSO (anhydrous) | < 1% |
| Acetonitrile (anhydrous) | < 2% |
| Methanol | ~5-10% |
| Water (pH 7) | > 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (use PDA for peak purity analysis) |
| Injection Volume | 10 µL |
Protocol 3: Monitoring Oxidation by UV-Vis Spectrophotometry
This protocol can be used for a rapid assessment of the oxidative stability of this compound.
"Methyl 3,4-Dihydroxyphenylacetate" purification challenges and solutions
Welcome to the technical support center for the purification of Methyl 3,4-Dihydroxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The main challenge is the inherent instability of the catechol group (the 3,4-dihydroxy phenyl moiety), which is highly susceptible to oxidation. This oxidation can lead to the formation of colored impurities, primarily quinone-type compounds, which can be difficult to remove and may compromise the purity and activity of the final product.[1][2][3]
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Besides oxidative degradation products, common impurities may include unreacted starting materials such as 3,4-dihydroxyphenylacetic acid, residual methanol from esterification, and byproducts from side reactions. If the starting material is derived from natural sources, other related phenolic compounds might also be present.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize oxidation, this compound should be stored at low temperatures (e.g., 4°C), under an inert atmosphere (nitrogen or argon), and protected from light.[4]
Q4: Can antioxidants be used during purification to prevent oxidation?
A4: Yes, the use of antioxidants can be beneficial. Small amounts of antioxidants like ascorbic acid or sodium metabisulfite can be added to solvents during extraction and chromatography to inhibit the oxidation of the catechol group.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Solution |
| Incorrect solvent system | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures. Common systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/heptane. |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of the product in solution upon cooling, thus reducing the yield. |
| Cooling too quickly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Incomplete crystallization | If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of pure this compound. |
Problem 2: Product is colored (pink, brown, or black) after purification.
| Possible Cause | Solution |
| Oxidation of the catechol group | This is the most common cause of coloration.[1][2][3] Perform all purification steps as quickly as possible and under an inert atmosphere if feasible. Degas all solvents before use. The addition of a small amount of a reducing agent like sodium dithionite or ascorbic acid to the purification solvents can help prevent oxidation.[5] |
| Presence of metallic impurities | Trace amounts of metal ions can catalyze the oxidation of catechols.[2][3] Use high-purity solvents and glassware. Pre-washing glassware with a chelating agent solution (e.g., EDTA) can help remove trace metals. |
| Charcoal treatment was ineffective | If activated charcoal was used to decolorize the solution, it may not have been completely removed, or it was not effective. Ensure complete removal of charcoal by filtering the hot solution through a pad of celite. |
Problem 3: Multiple spots on TLC or broad peaks in HPLC after column chromatography.
| Possible Cause | Solution |
| Inappropriate mobile phase | The polarity of the mobile phase may not be optimal for separating the desired compound from impurities. Perform small-scale trials with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find the best separation conditions. |
| Column overloading | Too much sample was loaded onto the column, leading to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Compound degradation on silica gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, neutral alumina can be used as the stationary phase, or the silica gel can be pre-treated with a base like triethylamine. |
| Co-elution of impurities | An impurity may have a similar polarity to the product, making separation difficult. In this case, a different chromatographic technique, such as reverse-phase chromatography, may be necessary. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for your specific sample.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential hot solvent (e.g., ethyl acetate, toluene, or a mixture of ethanol and water). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen hot solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Column Chromatography Purification of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A C18 reverse-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm) is appropriate.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Impurities Removed |
| Recrystallization | >98% | 60-90% | Insoluble impurities, compounds with different solubility profiles |
| Column Chromatography | >99% | 50-85% | Starting materials, byproducts with different polarities |
| Preparative HPLC | >99.5% | 40-70% | Closely related impurities, isomers |
Visualizations
Dopamine Catabolism Pathway
The synthesis of this compound often starts from 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite in the dopamine degradation pathway. Understanding this pathway can provide context for potential biological impurities.
Caption: Metabolic pathway of dopamine to DOPAC.
General Purification Workflow
This diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General purification workflow.
Troubleshooting Logic for Colored Impurities
This diagram outlines the decision-making process when dealing with colored impurities during purification.
Caption: Troubleshooting colored impurities.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3,4-Dihydroxyphenylacetate
Welcome to the technical support center for the synthesis of Methyl 3,4-Dihydroxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Low or No Product Yield
My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in the synthesis of this compound, typically performed via Fischer esterification of 3,4-Dihydroxyphenylacetic acid with methanol, can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: Fischer esterification is an equilibrium-controlled reaction.[1][2][3][4] To drive the equilibrium towards the product, consider the following:
-
Use of Excess Methanol: Employing a large excess of methanol can significantly shift the equilibrium to favor the formation of the methyl ester.[2][3] Methanol can often be used as the solvent for the reaction.
-
Effective Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.[1][2][3] Employing a Dean-Stark apparatus or using a drying agent like molecular sieves can effectively remove water as it is formed.
-
-
Catalyst Issues:
-
Inadequate Catalyst: An insufficient amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and used in the appropriate catalytic amount.
-
Heterogeneous Catalysts: Consider using a solid acid catalyst like Amberlyst-15. A study has reported an 81.1% conversion of 3,4-Dihydroxyphenylacetic acid to its methyl ester using Amberlyst-15, which can simplify purification.[5]
-
-
Reaction Temperature: Ensure the reaction is conducted at a suitable temperature to achieve a reasonable reaction rate. Refluxing the reaction mixture is a common practice.
-
Starting Material Quality: Verify the purity of your 3,4-Dihydroxyphenylacetic acid. Impurities can interfere with the reaction.
Question 2: Presence of Significant Impurities in the Product
My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
The presence of impurities is a common challenge, especially when dealing with substrates containing multiple reactive functional groups like 3,4-Dihydroxyphenylacetic acid.
-
O-Acylation of Phenolic Hydroxyl Groups: The two hydroxyl groups on the catechol ring are nucleophilic and can potentially react with the activated carboxylic acid or the ester product, leading to the formation of dimers or polymers. This is a common side reaction in the esterification of phenolic acids.
-
Oxidation of the Catechol Moiety: Catechols are susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of colored quinone-type byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Unreacted Starting Material: As mentioned in the low yield section, incomplete reaction is a common reason for the presence of starting material in the product.
Strategies to Minimize Impurities:
-
Chemoselective Esterification: To avoid the reaction of the phenolic hydroxyl groups, a chemoselective esterification method can be employed. While direct Fischer esterification can be successful, other methods might offer better selectivity.
-
Protection of Phenolic Hydroxyls: Although it adds extra steps, protecting the hydroxyl groups as ethers or other suitable protecting groups before the esterification and deprotecting them afterward can prevent side reactions at these sites.
-
Milder Reaction Conditions: Using milder catalysts or reaction conditions can sometimes reduce the formation of side products.
Question 3: Difficulty in Purifying the Product
I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its polarity and the potential for similar polarity of byproducts.
-
Column Chromatography: This is the most common and effective method for purifying the desired ester. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) can effectively separate the product from unreacted starting material and non-polar impurities.
-
Extraction: A standard aqueous work-up is crucial to remove the acid catalyst and water-soluble impurities. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via Fischer Esterification?
Experimental Protocol: Fischer Esterification of 3,4-Dihydroxyphenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dihydroxyphenylacetic acid.
-
Reagents Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Q2: What are the optimal reaction conditions for maximizing the yield?
A2: Based on the principles of Fischer esterification, the following conditions can be optimized to maximize the yield:
| Parameter | Recommended Condition | Rationale |
| Methanol to Acid Ratio | High excess of methanol (e.g., >10 equivalents) | Drives the equilibrium towards product formation. |
| Catalyst | Strong acid (H₂SO₄, p-TsOH) or solid acid (Amberlyst-15) | Efficiently catalyzes the reaction. Amberlyst-15 can simplify work-up.[5] |
| Temperature | Reflux | Increases the reaction rate. |
| Water Removal | Dean-Stark apparatus or molecular sieves | Prevents the reverse reaction (hydrolysis).[1][2][3] |
| Reaction Time | Monitored by TLC until completion | Ensures maximum conversion of the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the catechol moiety. |
Q3: Are there alternative synthesis routes to Fischer esterification?
A3: Yes, other methods can be employed, especially if chemoselectivity is a concern:
-
Reaction with Alkyl Halides: The cesium salt of the carboxylic acid can be reacted with methyl iodide. This method can offer high chemoselectivity.
-
Using Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for esterification under milder conditions.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the process, the following diagrams illustrate the synthesis pathway and a logical troubleshooting workflow.
Caption: A simplified reaction scheme for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and characterization of 3,4-dihydroxyphenyl acetic acid esters and study of their efficacy in bulk fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3,4-Dihydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 3,4-Dihydroxyphenylacetate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Direct Fischer Esterification of 3,4-Dihydroxyphenylacetic Acid (DOPAC)
This is a straightforward, one-step synthesis. However, the presence of the electron-rich catechol ring makes the starting material and product susceptible to oxidation.
Diagram of the logical relationships in troubleshooting byproducts of the direct Fischer Esterification of DOPAC.
Caption: Troubleshooting workflow for direct Fischer Esterification.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Increase the amount of methanol (can be used as the solvent).- Remove water as it forms using a Dean-Stark apparatus or molecular sieves. - Increase reaction time or temperature (monitor for degradation). |
| Insufficient acid catalyst. | - Ensure adequate catalyst concentration (e.g., sulfuric acid, p-toluenesulfonic acid). | |
| Dark-colored reaction mixture or product (brown/black) | Oxidation of the catechol moiety in the starting material or product to form highly colored o-quinones. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degas solvents prior to use. - Consider adding a small amount of a reducing agent or antioxidant like sodium dithionite. |
| Polymeric material formation | Polymerization of the o-quinone byproducts. | - Lower the reaction temperature to reduce the rate of oxidation and polymerization. - Use a protection-deprotection strategy (Route 2). |
| Presence of starting material in the final product | Incomplete reaction. | - See "Low Yield" troubleshooting. - Purify the product using column chromatography. |
Route 2: Protection-Deprotection Strategy
This multi-step approach involves protecting the catechol group before esterification and then deprotecting it to yield the final product. This method often provides higher yields and a cleaner product by preventing oxidation.
Diagram of the experimental workflow for the Protection-Deprotection Strategy.
Caption: Workflow for Protection-Deprotection Synthesis.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low yield of protected DOPAC | Incomplete protection reaction. | - Ensure anhydrous conditions for the protection step, especially when using reagents sensitive to water. - Optimize the stoichiometry of the protecting group reagent and catalyst. - Increase reaction time or temperature as appropriate for the chosen protecting group. |
| Byproducts from the protection step | Side reactions of the protecting agent. | - Choose a protecting group that is stable and selective for the catechol moiety. Acetonides are generally clean. - Purify the protected intermediate before proceeding to the esterification step. |
| Low yield of the protected ester | Incomplete esterification. | - Follow the troubleshooting steps for Fischer esterification in Route 1, as the same principles apply to the protected intermediate. |
| Incomplete deprotection | Inefficient removal of the protecting group. | - Adjust the deprotection conditions (e.g., acid concentration, temperature, reaction time) based on the stability of the protecting group. - Monitor the reaction by TLC or HPLC to ensure complete removal of the protecting group. |
| Byproducts from the deprotection step | Side reactions during deprotection. | - Use mild deprotection conditions to avoid degradation of the final product. - Ensure complete removal of the deprotection reagents during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the direct synthesis of this compound?
A1: The most common byproducts are:
-
Unreacted 3,4-Dihydroxyphenylacetic acid (DOPAC): Due to the reversible nature of the Fischer esterification.
-
Water: A direct byproduct of the esterification reaction.
-
ortho-Quinone of DOPAC or the product: Formed by the oxidation of the catechol ring. These are highly colored and can polymerize.
-
Polymeric materials: Formed from the polymerization of the o-quinone species.
Q2: Why is my reaction mixture turning dark brown or black?
A2: A dark coloration is a strong indicator of the oxidation of the catechol moiety in either your starting material (DOPAC) or your product. The initial oxidation product, an o-quinone, is highly colored and can further react to form dark polymeric materials. To prevent this, it is crucial to perform the reaction under an inert atmosphere and consider using deoxygenated solvents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or with a suitable staining agent.
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of methanol/water with a small amount of acid (e.g., acetic acid or formic acid) can effectively separate the starting material and the more non-polar ester product.
Q4: What are the best methods to purify the final product?
A4: The purification method depends on the scale and the impurities present.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired ester from unreacted starting material and polar, colored byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can be an effective final purification step.
Q5: What are some common protecting groups for the catechol in DOPAC, and what are the byproducts of their use?
A5: Common protecting groups for catechols include:
-
Acetonides (from acetone or 2,2-dimethoxypropane): This forms a five-membered ring protecting the two hydroxyl groups. The byproduct of protection is water or methanol. Deprotection is typically achieved with mild acid, regenerating acetone.
-
Benzyl ethers: These are more robust but require harsher conditions for deprotection (e.g., hydrogenolysis), which may not be compatible with all functionalities. Byproducts of deprotection would be toluene.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also help to identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by measuring the area of the product peak relative to any impurity peaks.
Experimental Protocols
Key Experiment 1: Direct Fischer Esterification of 3,4-Dihydroxyphenylacetic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dihydroxyphenylacetic acid (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 10-20 eq, or use as solvent).
-
Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq, or p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) for 4-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Key Experiment 2: Synthesis via Protection-Deprotection (Acetonide Protection)
-
Protection:
-
Suspend 3,4-Dihydroxyphenylacetic acid (1.0 eq) in acetone or a mixture of an inert solvent and 2,2-dimethoxypropane (1.1-1.5 eq).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the catalyst, remove the solvent, and purify the protected acid if necessary.
-
-
Esterification:
-
Follow the procedure for Direct Fischer Esterification (Key Experiment 1) using the protected 3,4-Dihydroxyphenylacetic acid.
-
-
Deprotection:
-
Dissolve the protected methyl ester in a suitable solvent (e.g., methanol, THF).
-
Add a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the acid and extract the final product into an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
| Parameter | Direct Esterification | Protection-Deprotection | Notes |
| Typical Yield | 40-60% | 70-90% (over 3 steps) | Yields can vary significantly based on reaction conditions and scale. |
| Purity before Chromatography | Often low due to oxidation | Generally higher | |
| Number of Steps | 1 | 3 | |
| Common Impurities | Unreacted DOPAC, o-quinones, polymers | Unreacted intermediates, byproducts from protection/deprotection |
Disclaimer: These troubleshooting guides and FAQs are intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Technical Support Center: Methyl 3,4-Dihydroxyphenylacetate (MDOPA) Stability
Welcome to the technical support center for Methyl 3,4-Dihydroxyphenylacetate (MDOPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of MDOPA and strategies for its prevention. The information provided herein is curated to assist in troubleshooting common experimental challenges.
Disclaimer: this compound (MDOPA) is a catechol ester. While specific degradation studies on MDOPA are limited in publicly available literature, the information presented here is based on the well-documented behavior of its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), and other structurally related catechols. Researchers are advised to use this information as a guide and to validate these findings for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (MDOPA)?
A1: Based on the chemistry of its catechol structure, MDOPA is susceptible to two primary degradation pathways:
-
Oxidative Degradation: The dihydroxy-substituted phenyl ring is highly prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), metal ions, or enzymatic activity. The initial oxidation product is a highly reactive ortho-quinone, which can then undergo further reactions, including polymerization, leading to the formation of colored products.[1][2] This process can also generate reactive oxygen species (ROS) like superoxide.[1]
-
Enzymatic Degradation: In biological systems, the catechol moiety is a substrate for enzymes like Catechol-O-Methyltransferase (COMT). COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups, leading to the formation of 3-methoxy-4-hydroxyphenylacetate or 4-methoxy-3-hydroxyphenylacetate derivatives.[3][4] Additionally, while less likely for the ester, the parent compound DOPAC is a metabolite of dopamine degradation involving monoamine oxidase (MAO).[5]
Q2: My MDOPA solution is turning brown. What is causing this discoloration?
A2: The browning of your MDOPA solution is a classic indicator of oxidative degradation. The catechol group of MDOPA is oxidizing to form ortho-quinones, which can then polymerize to create complex, colored macromolecules, similar to the process that causes browning in fruits and vegetables. This is often accelerated by exposure to air (oxygen), light, and alkaline pH conditions.
Q3: How can I prevent the degradation of my MDOPA solutions during experiments?
A3: Several strategies can be employed to minimize MDOPA degradation:
-
Use of Antioxidants: The addition of antioxidants is a common and effective method. L-ascorbic acid (Vitamin C) has been shown to be effective in preventing the degradation of structurally similar compounds.[6] Other potential antioxidants include N-acetylcysteine and glutathione.[6]
-
pH Control: Maintaining a slightly acidic pH (e.g., pH 4-6) can significantly slow down the rate of auto-oxidation. Catechols are generally more stable in acidic conditions.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with oxygen and reduce oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA can sequester these ions and inhibit their catalytic activity.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of an MDOPA sample. What could they be?
A4: Unexpected peaks are likely degradation products. Depending on the experimental conditions, these could include:
-
Oxidation Products: Ortho-quinones and subsequent polymeric species.
-
Methylated Products: If enzymes like COMT are present (e.g., in cell culture media or tissue homogenates), you may see methylated derivatives of MDOPA.
-
Hydrolysis Product: The ester group of MDOPA can be hydrolyzed to 3,4-dihydroxyphenylacetic acid (DOPAC) and methanol, especially under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of MDOPA in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid decrease in MDOPA concentration observed by HPLC. | Oxidative degradation. | 1. Prepare fresh solutions daily. 2. De-gas all solvents before use. 3. Work under an inert atmosphere (e.g., nitrogen blanket). 4. Add an antioxidant like L-ascorbic acid (start with a concentration of 0.1%).[6] |
| Inappropriate pH. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. | |
| Presence of metal ion contaminants. | 1. Use high-purity solvents and reagents. 2. Add a chelating agent like EDTA (e.g., 0.1 mM). | |
| Photodegradation. | 1. Protect your solutions from light by using amber vials or covering them with aluminum foil. |
Issue 2: Poor Reproducibility in Experiments Involving MDOPA
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in results between experimental replicates. | Inconsistent degradation of MDOPA. | 1. Standardize the preparation and handling of MDOPA solutions across all replicates. 2. Ensure consistent timing between solution preparation and experimental use. 3. Implement stabilization strategies (antioxidants, pH control) consistently. |
| Variability in enzymatic activity (if applicable). | 1. Ensure consistent concentrations and activity of any enzymes used. 2. Consider using a COMT inhibitor if enzymatic degradation is a concern and not the object of study. |
Quantitative Data Summary
Note: The following data is for the closely related compound 3,4-dihydroxyphenylacetaldehyde (DOPAL) and should be used as an estimate for MDOPA.
| Condition | Compound | Observation | Reference |
| Oxidation by Cu2+ ions at pH 7.4 | DOPAL | ~90% consumption within 15 minutes. | [7] |
| Oxidation by Fe2+ ions at pH 7.4 | DOPAL | ~50% consumption after 120 minutes. | [7] |
| Auto-oxidation at pH 7.4 | DOPAL | ~30% consumption after 120 minutes. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of MDOPA
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of MDOPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of MDOPA stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of MDOPA stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of MDOPA stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour.
-
Thermal Degradation: Place the solid MDOPA powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the MDOPA solution (0.5 mg/mL) to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.
Protocol 2: Stability-Indicating HPLC Method for MDOPA
This is a starting point for developing an HPLC method to separate MDOPA from its potential degradation products. Optimization will be necessary.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Start with a gradient of 5% B to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of MDOPA (approximately 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for a forced degradation study of MDOPA.
References
- 1. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of "Methyl 3,4-Dihydroxyphenylacetate" for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Methyl 3,4-Dihydroxyphenylacetate in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges related to its solubility and application.
I. Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound, offering step-by-step solutions to ensure experimental success.
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture media after adding the diluted compound.
-
Inconsistent or lower-than-expected biological activity in the assay.
Possible Causes:
-
The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
The stock solution was not properly mixed before dilution.
-
The temperature of the aqueous medium is too low, decreasing the compound's solubility.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1%.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in your cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warm the Medium: Before adding the compound, warm the cell culture medium to 37°C. This can help improve the solubility of this compound.
-
Sonication: If precipitation persists, briefly sonicate the final diluted solution. This can help to break up aggregates and improve dissolution. Use with caution as excessive sonication can degrade the compound.
-
Re-evaluate Final Concentration: If the above steps do not resolve the issue, the desired final concentration of this compound may be too high for its aqueous solubility. Consider lowering the final concentration for your experiment.
Issue: Inconsistent or No Biological Activity
Symptoms:
-
Lack of a dose-dependent response in the assay.
-
High variability between replicate wells.
-
Absence of the expected antioxidant or antiviral effects.
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Precipitation of the compound, leading to a lower effective concentration.
-
Interaction of the compound with components of the cell culture medium or plastics.
Solutions:
-
Proper Stock Solution Storage: Store stock solutions of this compound in an appropriate solvent at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aqueous solutions are not recommended for storage beyond one day.[1]
-
Fresh Working Solutions: Prepare fresh dilutions of the compound for each experiment. Do not store diluted aqueous solutions.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used to dissolve the compound) in your experiments to account for any effects of the solvent itself.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution under a microscope to ensure there is no precipitation.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] For most in vitro assays, DMSO is a common choice.
Q2: What is the solubility of this compound in aqueous solutions?
A2: The solubility in aqueous buffers is significantly lower than in organic solvents. For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]
Q3: How should I store this compound?
A3: The solid form of the compound should be stored at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C or -80°C. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: What is the known biological activity of this compound?
A4: this compound has demonstrated antioxidant and antiviral activities. It has been shown to scavenge free radicals and inhibit the replication of Enterovirus 71 (EV71) in rhabdomyosarcoma cells.[2][3]
Q5: What is a safe concentration of DMSO to use in my cell culture experiments?
A5: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and should not induce significant cytotoxicity. However, it is always best to perform a solvent tolerance test for your specific cell line.
III. Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [1] |
IV. Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium
Procedure for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 182.17 g/mol ).
-
Weigh the solid compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the working solution by pipetting up and down.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Use the freshly prepared working solution immediately.
V. Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for preparing and using this compound.
Caption: Proposed antioxidant mechanism of this compound.
Caption: Proposed antiviral mechanism against Enterovirus 71.
Caption: Relationship to the dopamine metabolism pathway.
References
"Methyl 3,4-Dihydroxyphenylacetate" storage conditions to prevent oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 3,4-Dihydroxyphenylacetate (CAS: 2539-88-8) to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a polyphenol and a metabolite of the neurotransmitter dopamine.[1][2] Its structure includes a catechol group (a 3,4-dihydroxyphenyl moiety), which is highly susceptible to oxidation.[3][4] This oxidation can be initiated by exposure to air (oxygen), light, or basic pH conditions, leading to the formation of highly reactive ortho-quinones and subsequent degradation of the compound.[5][6]
Q2: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored at low temperatures and under an inert atmosphere. The most common recommendations are -20°C or 4°C.[7][8][9] It is critical to store it under a dry, inert gas like nitrogen or argon to displace oxygen and prevent moisture exposure.[9][10]
Q3: How should I handle the compound upon receiving it?
The compound is often shipped in specialized packaging, such as Sure/Seal™ bottles, designed for air-sensitive reagents.[11][12] Upon receipt, the container should be inspected for a proper seal. It is best practice to transfer the vial to a controlled, inert environment like a glove box or use a Schlenk line for aliquoting or use.[13]
Q4: How should I prepare and store solutions of this compound?
When preparing stock solutions, use a high-purity solvent that has been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[7] Organic solvents like ethanol, DMSO, and dimethylformamide are suitable.[7][8] Aqueous solutions are particularly unstable and should be prepared fresh before each experiment; it is not recommended to store aqueous solutions for more than one day.[7] The oxidation of catechols is accelerated in neutral to basic aqueous solutions.[3][14]
Q5: What are the visible signs of oxidation or degradation?
Pure this compound is typically a white to off-white solid.[2] A noticeable color change to yellow, brown, or dark brown is a strong indicator of oxidative degradation. This is due to the formation of ortho-quinones, which can polymerize into colored products.
Q6: My compound has changed color. Can I still use it?
A color change signifies that the compound has started to degrade and its purity is compromised. Using a degraded compound can lead to inconsistent and unreliable experimental results.[15] It is highly recommended to verify the purity of the material using an analytical technique such as HPLC, NMR, or mass spectrometry before use. If significant degradation is confirmed, obtaining a fresh, unoxidized lot is the best course of action.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Citation |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) | ≥ 4 years | [7][8] |
| Solid | 4°C | Inert Gas (Nitrogen) | Long-term | [9] |
| Organic Solution | -20°C | Inert Gas (Argon/Nitrogen) | Short-term; prepare fresh | [7] |
| Aqueous Solution | 2-8°C | N/A | Not recommended (>1 day) | [7] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Citation |
| Ethanol | ~30 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
| PBS (pH 7.2) | ~10 mg/mL | [7][8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solid compound has darkened (yellow/brown) | Oxidation: The container's seal may have been compromised, exposing the compound to air and/or moisture. | 1. Assess the extent of the color change. 2. Perform a purity check (e.g., HPLC, LC-MS) to quantify the level of degradation. 3. If purity is below your experimental threshold, discard the compound and use a fresh vial. 4. Review handling and storage procedures to ensure an inert environment is maintained. |
| Inconsistent or non-reproducible experimental results | Compound Degradation in Solution: The compound may be oxidizing after being dissolved, especially in aqueous or non-degassed solvents. | 1. Always prepare solutions fresh, immediately before use. 2. Use solvents that have been thoroughly purged with nitrogen or argon. 3. For aqueous buffers, ensure they are degassed and consider working at a slightly acidic pH if your experiment allows, as this can slow oxidation. |
| Precipitate forms in a stored solution | Degradation Products: Oxidized products may polymerize and precipitate out of solution. | 1. Discard the solution. 2. Prepare fresh solutions as needed and avoid long-term storage. |
Experimental Protocols
Protocol 1: Standard Handling of Solid Air-Sensitive Compound
This protocol outlines the steps for safely handling solid this compound to prevent oxidation.
-
Preparation: Move the sealed container of the compound, along with all necessary labware (spatulas, weighing paper, vials), into an inert atmosphere glove box. Alternatively, prepare a Schlenk line setup.
-
Equilibration: Allow the container to reach the ambient temperature inside the glove box or on the benchtop before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Carefully open the container inside the inert atmosphere. Weigh the desired amount of the solid and place it into a clean, dry vial.
-
Sealing: Tightly seal the new vial containing the aliquot and the original stock container before removing them from the inert atmosphere. Use caps with high-quality septa or wrap the cap with Parafilm® for extra protection.
-
Storage: Return the main container to its recommended storage condition (e.g., -20°C).[7][8]
Protocol 2: Preparation of a Stock Solution
-
Solvent Preparation: Take your solvent of choice (e.g., DMSO) and degas it by bubbling dry argon or nitrogen gas through it for at least 15-20 minutes.
-
Dissolution: In an inert atmosphere (glove box or using a Schlenk line), add the pre-weighed solid this compound to a clean, dry volumetric flask or vial.
-
Transfer: Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the vial containing the solid.
-
Mixing: Seal the vial and mix gently (vortex or sonicate) until the solid is completely dissolved.
-
Storage: If the solution must be stored, flush the headspace of the vial with inert gas before sealing and store it at -20°C in the dark. For best results, use the solution immediately.
Diagrams and Visualizations
Caption: Fig 1. Simplified Oxidation of Catechol Moiety
Caption: Fig 2. Troubleshooting for Compromised Compound
Caption: Fig 3. Workflow for Preparing an Anhydrous Solution
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 3,4-DIHYDROXYPHENYLACETIC ACID METHYL ESTER CAS#: 25379-88-8 [m.chemicalbook.com]
- 3. In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemscene.com [chemscene.com]
- 10. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. ossila.com [ossila.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Synthesis of Methyl 3,4-Dihydroxyphenylacetate
Welcome to the technical support center for the synthesis of Methyl 3,4-Dihydroxyphenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scalable synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges in scaling up the synthesis of this compound revolve around three key areas:
-
Catechol Oxidation: The 3,4-dihydroxy (catechol) moiety is highly susceptible to oxidation, which can lead to the formation of colored byproducts (quinones and polymeric materials), reducing the yield and complicating purification. This sensitivity increases with temperature, exposure to air (oxygen), and basic conditions.
-
Reaction Equilibrium: The most common synthetic route, Fischer esterification of 3,4-dihydroxyphenylacetic acid with methanol, is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting material, thus limiting the yield. Efficient removal of water or the use of a large excess of the alcohol is crucial for driving the reaction to completion, which can be challenging and costly on a large scale.
-
Product Purification: this compound is a polar compound due to the free catechol group. This can make purification by crystallization difficult, as the product may "oil out" or have high solubility in polar solvents. Column chromatography is often effective on a lab scale but is generally not ideal for large-scale industrial production due to cost and solvent usage.
Q2: Which synthetic route is most amenable to large-scale production?
A2: The direct Fischer esterification of 3,4-dihydroxyphenylacetic acid with methanol using an acid catalyst is the most straightforward and commonly employed route. For large-scale operations, using a solid acid catalyst, such as Amberlyst-15, is advantageous. Solid catalysts can be easily removed by filtration, simplifying the workup procedure and minimizing acidic waste streams compared to homogeneous catalysts like sulfuric acid.
Q3: How can I minimize the oxidation of the catechol group during the synthesis?
A3: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Acidic Conditions: Maintaining acidic conditions throughout the reaction and workup helps to stabilize the catechol group against oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, during the workup can help prevent oxidation.
Q4: What are the common impurities, and how can they be identified?
A4: Common impurities include:
-
Unreacted 3,4-dihydroxyphenylacetic acid: Can be detected by HPLC or by the presence of a broad carboxylic acid peak in the 1H NMR spectrum.
-
Oxidation byproducts: These are often colored (yellow to brown) and can be a complex mixture of quinones and polymeric materials. They may appear as a baseline rise or multiple peaks in an HPLC chromatogram.
-
Side-products from the catalyst: With strong acid catalysts like sulfuric acid, side reactions such as sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.
These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction due to equilibrium. 2. Product hydrolysis during workup. 3. Product loss during purification. 4. Oxidation of starting material or product. | 1. Use a large excess of methanol (e.g., as the solvent). For scale-up, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water. 2. Ensure the workup is performed under neutral or slightly acidic conditions. Avoid basic washes if possible. 3. Optimize the purification method. If using crystallization, screen various solvent systems. For extraction, ensure the correct pH to maximize partitioning of the ester into the organic phase. 4. Perform the reaction under an inert atmosphere and use degassed solvents. |
| Product is a dark oil or discolored solid | 1. Oxidation of the catechol moiety. 2. Reaction temperature was too high. | 1. Purge the reaction vessel with nitrogen or argon before adding reagents. Use degassed methanol. During workup, minimize exposure to air. 2. Reduce the reaction temperature and extend the reaction time if necessary. Monitor the reaction progress by TLC or HPLC. |
| Difficulty in isolating the product by crystallization ("oiling out") | 1. The product is too soluble in the chosen solvent. 2. Presence of impurities that inhibit crystallization. | 1. Screen a wider range of solvent systems. Consider using a non-polar solvent to induce precipitation from a more polar solvent in which the product is soluble. 2. Attempt to purify a small sample by column chromatography to obtain a seed crystal. If impurities are the issue, an additional purification step (e.g., a charcoal treatment to remove colored impurities) may be necessary before crystallization. |
| Presence of starting material in the final product | 1. Insufficient reaction time. 2. Inefficient removal of water, leading to an unfavorable equilibrium. 3. Deactivation of the catalyst. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. If not using a Dean-Stark trap, ensure a sufficient excess of methanol is used. 3. If using a solid acid catalyst, ensure it is properly activated and used in a sufficient quantity. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Sulfuric Acid
This protocol is suitable for small-scale synthesis (1-10 g).
Materials:
-
3,4-Dihydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxyphenylacetic acid (1.0 eq).
-
Add methanol (20-30 mL per gram of carboxylic acid).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) or by crystallization.
Protocol 2: Scalable Synthesis using a Solid Acid Catalyst (Amberlyst-15)
This protocol is more suitable for larger-scale synthesis due to the ease of catalyst removal.
Materials:
-
3,4-Dihydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Toluene (optional, for azeotropic removal of water)
-
Ethyl acetate
-
Hexane
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
To a reaction vessel equipped with a mechanical stirrer, a reflux condenser (and a Dean-Stark trap if using toluene), add 3,4-dihydroxyphenylacetic acid (1.0 eq), methanol (10-20 eq), and activated Amberlyst-15 (10-20% by weight of the carboxylic acid). If using a Dean-Stark trap, add toluene as a co-solvent.
-
Heat the mixture to reflux and monitor the reaction. If using a Dean-Stark trap, water will be collected.
-
Continue refluxing until the reaction is complete as determined by TLC or HPLC (typically 6-12 hours).
-
Cool the reaction mixture and filter to remove the Amberlyst-15 resin. The resin can be washed with methanol, and the washings combined with the filtrate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene).
Data Presentation
| Parameter | Sulfuric Acid (Lab Scale) | Amberlyst-15 (Scalable) |
| Typical Yield | 75-85% (after chromatography) | 80-95% (after crystallization) |
| Reaction Time | 4-6 hours | 6-12 hours |
| Workup Complexity | High (requires neutralization and extraction) | Low (catalyst filtration) |
| Scalability | Moderate | High |
| Waste Generation | High (acidic aqueous waste) | Low (recyclable catalyst) |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Methyl 3,4-Dihydroxyphenylacetate and DOPAC
A detailed guide for researchers and drug development professionals on the antioxidant properties of two structurally related catechol compounds, Methyl 3,4-Dihydroxyphenylacetate and 3,4-Dihydroxyphenylacetic acid (DOPAC), with a focus on their underlying mechanisms and available experimental data.
In the realm of neuroprotective and cellular health research, the antioxidant capacity of phenolic compounds is of paramount interest. This guide provides a comparative overview of this compound and its close structural analog, the dopamine metabolite 3,4-Dihydroxyphenylacetic acid (DOPAC). Due to the limited direct comparative studies on this compound, this guide will utilize data from its closely related ester, Methyl 3,4-dihydroxybenzoate (MDHB), as a proxy to facilitate a meaningful comparison with DOPAC.
Both compounds share a catechol structure, which is well-known for its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Their antioxidant functions are not only attributed to direct radical scavenging but also to the modulation of intracellular antioxidant defense systems, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Quantitative Antioxidant Activity
Direct comparative studies measuring the radical scavenging activity of this compound and DOPAC using standardized assays are scarce in the current literature. However, individual studies on Methyl 3,4-dihydroxybenzoate (MDHB) and DOPAC provide valuable insights into their antioxidant potential. The available quantitative data is summarized below, highlighting the different methodologies used to assess their activity.
| Compound | Assay Type | Result (IC50) | Source |
| Methyl 3,4-dihydroxybenzoate (MDHB) | DPPH Radical Scavenging | 7.96 µg/mL | Not specified |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Glutathione S-transferase (GST) Inhibition (N27 dopaminergic cells) | 260.0 µM | [1][2] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Glutathione S-transferase (GST) Inhibition (equine liver) | 73.70 µM | [1][2] |
Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the direct radical scavenging capacity of a compound. In contrast, the Glutathione S-transferase (GST) inhibition assay measures the compound's effect on a key antioxidant enzyme. Therefore, the IC50 values presented are not directly comparable but illustrate the antioxidant-related activities of both compounds through different mechanisms.
Mechanistic Insights: The Nrf2 Signaling Pathway
A significant aspect of the antioxidant activity of both Methyl 3,4-dihydroxybenzoate and DOPAC is their ability to activate the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Caption: Activation of the Nrf2 antioxidant response pathway by Methyl 3,4-dihydroxybenzoate (MDHB) or DOPAC.
Experimental Protocols
For researchers interested in replicating or expanding upon the antioxidant assessment of these compounds, the following are detailed methodologies for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound/MDHB, DOPAC)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the test sample or standard solution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume of the test sample or standard solution (e.g., 10 µL) to a well of a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents: Prepare solutions of fluorescein, AAPH, test samples, and Trolox in the phosphate buffer.
-
Assay:
-
In a 96-well black plate, add the test sample or Trolox standard solution.
-
Add the fluorescein solution to each well and incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and is expressed as micromoles of Trolox equivalents per liter or gram of sample.
-
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for evaluating the antioxidant capacity of compounds like this compound and DOPAC using common in vitro assays is depicted below.
Caption: A generalized workflow for in vitro antioxidant capacity determination.
References
- 1. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC-Based Analysis of Methyl 3,4-Dihydroxyphenylacetate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3,4-Dihydroxyphenylacetate, a key intermediate and potential impurity in various synthetic pathways. The guide details a typical HPLC protocol, outlines essential validation parameters as per regulatory guidelines, and presents alternative analytical techniques, supported by experimental data summaries and procedural workflows.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the target analyte from a complex mixture of impurities and degradation products.[3] A stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the analyte of interest without interference from degradants that may form under various stress conditions.[1][3]
Typical Chromatographic Conditions:
A typical Reverse-Phase HPLC (RP-HPLC) method for a compound like this compound would utilize a C18 or C8 column.[4][5] The mobile phase commonly consists of a mixture of an aqueous solvent (often with a pH-adjusting acid like acetic acid or formic acid to ensure good peak shape) and an organic solvent such as acetonitrile or methanol.[4][6] Detection is frequently performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.[7]
Experimental Protocol: HPLC Method Validation
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[8] The following protocol outlines the key validation parameters according to the International Council for Harmonisation (ICH) guidelines.[8]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution multiple times (typically five or six replicates).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates should be within predefined limits (e.g., RSD < 2%).
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure: Analyze blank samples, placebo (if applicable), and stressed samples (subjected to acid, base, oxidation, heat, and light).
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and peak purity analysis should confirm the homogeneity of the analyte peak.
3. Linearity:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure: Prepare a series of at least five standard solutions of the analyte at different concentrations. Analyze each solution and plot the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within a specified range (e.g., 98-102%).
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Analyze multiple preparations of the same sample on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The RSD for the results should be within acceptable limits (e.g., RSD < 2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature, and observe the effect on the results.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | Analyte peak resolved from all other peaks (Resolution > 2.0) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1, with acceptable precision and accuracy |
| Robustness | System suitability passes under varied conditions |
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for the analysis of this compound and related polyphenolic compounds, each with its own advantages and limitations.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative analysis and screening.[7] It is particularly useful for monitoring reaction progress and for preliminary purity assessments.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like phenols to increase their volatility.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity than HPLC with UV detection.[7] It is a powerful tool for structural elucidation and for the analysis of complex mixtures at very low concentrations.[4]
-
Spectrophotometric Methods (e.g., Folin-Ciocalteu Assay): Used for the determination of total phenolic content rather than individual compounds.[7] It is a simple and rapid method but lacks specificity.[7]
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High resolution, quantitative, robust, well-established. | Moderate sensitivity, may require method development. |
| TLC | Separation on a thin layer of adsorbent material. | Simple, rapid, low cost, simultaneous analysis of multiple samples.[7] | Lower resolution than HPLC, primarily qualitative.[7] |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, provides structural information.[7] | Higher cost and complexity. |
| Spectrophotometry | Measurement of light absorption. | Simple, rapid, inexpensive. | Lacks specificity, measures total phenolic content.[7] |
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Comparison of Analytical Methods for Phenolic Compounds.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. wjpmr.com [wjpmr.com]
- 3. scispace.com [scispace.com]
- 4. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
"Methyl 3,4-Dihydroxyphenylacetate" efficacy against known antioxidants (e.g., Trolox, Ascorbic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of Methyl 3,4-Dihydroxyphenylacetate (MDPA) against established antioxidants, Trolox and Ascorbic Acid. While direct comparative studies on MDPA are limited, this document synthesizes available data on its parent compound, 3,4-Dihydroxyphenylacetic acid (DOPAC), a known metabolite of quercetin, to extrapolate and contextualize its potential efficacy. The antioxidant activity is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant capacity of 3,4-Dihydroxyphenylacetic acid in comparison to Trolox and Ascorbic Acid. It is important to note that the esterification of the carboxylic acid group in DOPAC to form MDPA may influence its antioxidant activity, a factor to be considered in experimental design.
| Compound | Assay | IC50 / Activity | Reference |
| 3,4-Dihydroxyphenylacetic acid | FRAP | Synergistic effect with Ascorbic Acid | [1] |
| 3,4-Dihydroxyphenylacetic acid | ABTS | Used for quantification of phenolic compounds | [2] |
| Trolox | DPPH | Standard antioxidant for comparison | [3][4] |
| Trolox | ABTS | Standard antioxidant for comparison | [3][5][6] |
| Trolox | FRAP | Standard antioxidant for comparison | [5] |
| Ascorbic Acid | DPPH | Comparable antioxidant activity to extracts | [4] |
| Ascorbic Acid | ABTS | Standard antioxidant for comparison | [5] |
| Ascorbic Acid | FRAP | Synergistic effect with 3,4-dihydroxyphenylacetic acid | [1] |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Direct IC50 values for MDPA were not available in the reviewed literature. The data for 3,4-Dihydroxyphenylacetic acid suggests a significant antioxidant potential, particularly in synergy with other antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods found in the scientific literature.[3][7][8][9]
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
Reaction Mixture: Add various concentrations of the test compound (MDPA, Trolox, or Ascorbic Acid) to the DPPH solution. A blank containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction Mixture: The FRAP reagent is mixed with the test compound. A blank is also prepared.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO4.
Signaling Pathways and Experimental Workflow
The antioxidant effects of phenolic compounds like MDPA are often mediated through the modulation of cellular signaling pathways. Furthermore, a standardized workflow is crucial for the consistent assessment of antioxidant efficacy.
Figure 1. General experimental workflow for comparative antioxidant assessment.
Compounds containing a catechol structure, such as MDPA, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] This pathway is a critical cellular defense mechanism against oxidative stress.
Figure 2. Activation of the Nrf2 signaling pathway by catechol-containing compounds.
References
- 1. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3,4-Dihydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 3,4-Dihydroxyphenylacetate, a key phenolic compound of interest in various research and development fields. Recognizing the critical need for robust and reliable analytical data, this document outlines and cross-validates common chromatographic techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction to this compound and its Analytical Importance
This compound, a derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), is a phenolic compound that plays a role in various biological processes. DOPAC itself is a major metabolite of dopamine, a critical neurotransmitter, making its derivatives significant in neurochemical and pharmacological research.[1][2][3] Accurate and precise quantification of this compound is crucial for understanding its metabolic pathways, pharmacokinetic profiles, and potential therapeutic effects. This guide focuses on the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-DAD and GC-MS for the analysis of compounds structurally similar to this compound.
Table 1: Comparison of HPLC-DAD and GC-MS Method Validation Parameters
| Parameter | HPLC-DAD | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10 pg on-column[1] | 0.02 - 0.72 ng/mL[4] |
| Limit of Quantification (LOQ) | ~40 pg/mL (in plasma/urine)[1] | 1 - 2.5 ng/mL[4] |
| Accuracy (% Recovery) | 98.3% - 101.6% | 83.2% - 108%[4] |
| Precision (%RSD) | < 5% | ≤ 8.1%[4] |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Preparation | Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Requires derivatization (e.g., silylation) to increase volatility |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. This section provides generalized protocols for HPLC-DAD and GC-MS analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-DAD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode-array detector monitoring at the wavelength of maximum absorbance for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to obtain the dried residue.
-
Derivatization (Silylation): To increase volatility, derivatize the hydroxyl groups of the analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS). Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to include the characteristic ions of the derivatized analyte.
Visualizing Methodical and Biological Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical analytical workflow and a relevant biological pathway.
Conclusion
Both HPLC-DAD and GC-MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study. HPLC-DAD offers simpler sample preparation, while GC-MS provides higher selectivity due to its mass spectrometric detection. It is recommended that laboratories validate their chosen method in-house to ensure it meets the required performance criteria for their specific application and sample matrix. This guide serves as a foundational resource to assist in the development and cross-validation of analytical methods for this important phenolic compound.
References
- 1. Method for the determination of gamma-L-glutamyl-L-dihydroxyphenylalanine and its major metabolites L-dihydroxyphenylalanine, dopamine and 3,4-dihydroxyphenylacetic acid by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dopamine and 3,4-dihydroxyphenylacetic acid in mouse striatum using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Methyl 3,4-Dihydroxyphenylacetate: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound is paramount to optimizing its therapeutic efficacy. This guide provides a comprehensive comparison of Methyl 3,4-Dihydroxyphenylacetate (MDPA) and its analogs, focusing on their antioxidant and potential neuroprotective activities. The information is supported by experimental data and detailed protocols to aid in further research and development.
This compound, a phenolic compound, has garnered interest for its antioxidant and antiviral properties.[1][2] Its core structure, featuring a catechol ring and a methyl ester group, provides a versatile scaffold for chemical modification to enhance its biological activities. This guide delves into the current understanding of how modifications to this structure influence its efficacy.
Comparative Antioxidant Activity of MDPA Analogs
The antioxidant capacity of phenolic compounds is a key determinant of their therapeutic potential, particularly in diseases associated with oxidative stress. The ability to scavenge free radicals is a commonly used metric for this activity. A study by Pagoni et al. provides valuable quantitative data on the antioxidant activity of MDPA and its ester and amide derivatives, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay.[3]
| Compound | Structure | EC50 (μM)[3] |
| This compound (MDPA) | 35 | |
| 3,4-Dihydroxyphenylacetic acid | 30 | |
| Ethyl 3,4-dihydroxyphenylacetate | 33 | |
| Amidoester derivative (Compound 36) | A derivative where the carboxylic acid is converted to an amidoester. | 17 |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The Catechol Moiety is Crucial: The presence of the two hydroxyl groups on the phenyl ring is fundamental for the antioxidant activity. This dihydroxy substitution, particularly in the ortho position, is a common feature in potent phenolic antioxidants.[4][5]
-
Esterification vs. Amidation: The conversion of the carboxylic acid group to an amidoester in "amidoester 36" resulted in a significantly lower EC50 value (17 μM) compared to the parent acid (30 μM) and its simple esters (MDPA, 35 μM; ethyl ester, 33 μM), indicating a more potent antioxidant.[3] This suggests that the nature of the group attached to the carbonyl carbon plays a significant role in modulating the radical scavenging capacity.
-
Lipophilicity: While not explicitly quantified in this dataset, the modification of the carboxylic acid to form esters and amides generally increases the lipophilicity of the molecule. This can influence the compound's ability to interact with and protect lipid membranes from peroxidation.
Potential Neuroprotective Signaling Pathways
While direct neuroprotective studies on a wide range of MDPA analogs are limited, research on closely related compounds provides insights into potential mechanisms of action.
A promising avenue for the neuroprotective effects of MDPA analogs is the activation of the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) signaling pathway . Studies on methyl 3,4-dihydroxybenzoate (MDHB), a structurally similar compound, have shown that it can protect retinal cells from degeneration by upregulating this pathway.[1] Activation of TrkB by BDNF triggers a cascade of downstream signaling, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and synaptic plasticity.
Furthermore, the parent compound of MDPA, 3,4-dihydroxyphenylacetic acid (DOPAC), has been shown to ameliorate gut barrier dysfunction by inhibiting the Mitogen-Activated Protein Kinase (MAPK) - Myosin Light Chain Kinase (MLCK) signaling pathway .[6] This pathway is implicated in the regulation of tight junctions between epithelial cells. While this study was not in a neuronal context, the MAPK pathway is a ubiquitous signaling cascade, and its modulation could have implications for the blood-brain barrier and neuroinflammation.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of this compound (MDPA) and its Analogs
General Procedure for Fischer Esterification:
This method can be used for the synthesis of simple alkyl esters of 3,4-dihydroxyphenylacetic acid.
-
Materials: 3,4-dihydroxyphenylacetic acid, the corresponding alcohol (e.g., methanol, ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve 3,4-dihydroxyphenylacetic acid in an excess of the desired alcohol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[7]
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (MDPA and its analogs) in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only methanol and the DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.
-
Neuroprotection Assessment: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It can be used to evaluate the neuroprotective effects of compounds against a toxin-induced cell death model.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol for Neuroprotection Study:
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (MDPA or its analogs) for a specific period (e.g., 24 hours).
-
Induction of Cell Death: Introduce a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) to the wells (except for the control group) to induce oxidative stress and cell death.
-
Incubation: Incubate the cells for an appropriate duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells. Increased cell viability in the presence of the test compound compared to the toxin-only group indicates a neuroprotective effect.
-
Conclusion
The available data suggests that this compound is a promising scaffold for the development of antioxidant and potentially neuroprotective agents. The structure-activity relationship studies highlight the importance of the catechol moiety and indicate that modifications at the carboxylic acid position can significantly enhance antioxidant potency. The exploration of its effects on signaling pathways like BDNF-TrkB and MAPK-MLCK opens up new avenues for investigating its therapeutic applications in neurodegenerative diseases and other conditions linked to oxidative stress and inflammation. The experimental protocols provided in this guide are intended to support researchers in the systematic evaluation of novel MDPA analogs to unlock their full therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 3,4-dihydroxyphenyl acetic acid esters and study of their efficacy in bulk fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Potential of Methyl 3,4-Dihydroxyphenylacetate and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research, both Methyl 3,4-Dihydroxyphenylacetate (MDPA) and Caffeic Acid (CA) have garnered significant attention for their potential therapeutic applications. This guide provides an objective, data-driven comparison of their antioxidant capabilities, drawing upon available experimental evidence.
At a Glance: Key Differences
| Feature | This compound (MDPA) | Caffeic Acid (CA) |
| Chemical Structure | A methyl ester of 3,4-dihydroxyphenylacetic acid. | A hydroxycinnamic acid with a catechol group and a conjugated acrylic acid side chain. |
| Primary Antioxidant Mechanism | Primarily acts as a radical scavenger and hydrogen donor. | Exhibits potent radical scavenging, hydrogen donation, and metal-chelating properties.[1] |
| Cellular Antioxidant Activity | Likely activates the Nrf2-ARE pathway, similar to its analogs. | A well-established activator of the Nrf2-ARE signaling pathway.[2][3] |
Quantitative Antioxidant Activity
The following tables summarize the available quantitative data from various in vitro antioxidant assays. It is important to note that a direct comparison from a single study for all assays is not available; therefore, data from different sources are presented.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| This compound (as 3,4-Dihydroxyphenylacetic acid) | ~7.1 | [4] |
| Caffeic Acid | ~7.8 | [4] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity
| Compound | Activity | Source |
| This compound | Data not available | |
| Caffeic Acid | Effective scavenger | [1][5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Activity | Source |
| This compound | Data not available | |
| Caffeic Acid | Exhibits reducing power | [6][7][8][9][10][11] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | Activity | Source |
| This compound | Data not available | |
| Caffeic Acid | Demonstrates oxygen radical absorbance capacity | [6][8][9][10] |
Table 5: In Vivo Antioxidant Activity (Rat Plasma)
| Compound | Effect | Source |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Suppressed α-tocopherol consumption and formation of conjugated diene hydroperoxides. | [12] |
| Caffeic Acid (CA) | More effectively spared vitamin E compared to DOPAC. Suppressed α-tocopherol consumption and formation of conjugated diene hydroperoxides. | [12] |
Cellular Antioxidant Mechanisms: Nrf2-ARE Pathway Activation
A crucial aspect of antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes.
Caffeic Acid: The ability of caffeic acid to activate the Nrf2 pathway is well-documented.[2][3] It is believed to act by modifying cysteine residues in Keap1, a repressor protein of Nrf2. This modification leads to the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and activate ARE-dependent gene expression.[3]
This compound: While direct evidence for MDPA is limited, studies on its close structural analog, 3,4-dihydroxyphenylacetic acid (DOPAC), have shown the ability to activate the Nrf2 pathway.[13] Furthermore, a similar compound, Methyl 3,4-dihydroxybenzoate, has also been shown to alleviate oxidative damage by activating the Nrf2 antioxidant pathway.[14] This suggests that MDPA likely shares this important cellular antioxidant mechanism.
Figure 1: Simplified Nrf2-ARE signaling pathway activated by antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[15][16]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[15]
-
Sample Preparation: The test compounds (MDPA and CA) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A specific volume of the sample or standard solution is mixed with a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[16]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[15][16]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.[15][16]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
References
- 1. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods to determine the antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. pub.h-brs.de [pub.h-brs.de]
- 12. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Safety Operating Guide
Proper Disposal of Methyl 3,4-Dihydroxyphenylacetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Methyl 3,4-Dihydroxyphenylacetate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Considerations
This compound (CAS No. 25379-88-8) is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following table summarizes the recommended PPE:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Prevents skin contact and irritation. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2][3][4]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix with other chemical waste unless compatibility has been confirmed.[3] Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates from cleaning glassware, in the designated hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure lid.[2][5]
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition.
Step 5: Decontamination of Empty Containers
-
Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.[2][6] Always confirm this procedure with your institution's environmental health and safety office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling Methyl 3,4-Dihydroxyphenylacetate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Methyl 3,4-Dihydroxyphenylacetate (CAS No. 25379-88-8), including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is categorized as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. Adherence to appropriate personal protective equipment protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | A face-shield may be required in situations with a higher risk of splashing. |
| Hand Protection | Protective gloves. | The specific glove material should be selected based on the solvent used and the duration of handling. Regular glove integrity checks are recommended. |
| Respiratory Protection | Dust respirator. | To be used when dust or aerosols are generated. Ensure the respirator is NIOSH/MSHA approved[2]. |
| Skin and Body Protection | Laboratory coat. | --- |
Experimental Workflow: Safe Handling Protocol
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
Step 2: Handling the Compound
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling the compound.
Step 3: Storage
-
Keep the container tightly closed.
-
Store in a cool, dark, and dry place.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step 4: Spill and Emergency Procedures
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.
-
For inhalation, move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
In case of a spill, collect the material promptly and dispose of it in accordance with regulations.
Step 5: Disposal
-
Dispose of the compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.
-
Do not allow the substance to enter drains or waterways.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
